molecular formula C94H148N32O31 B13783563 Protein Kinase Inhibitor

Protein Kinase Inhibitor

Cat. No.: B13783563
M. Wt: 2222.4 g/mol
InChI Key: AXOXZJJMUVSZQY-OCDBTFLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein kinases are key regulators of cellular signaling, controlling critical processes like growth, differentiation, and metabolism . Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making protein kinase inhibitors essential tools for basic research and drug discovery . As a targeted therapeutic strategy, these inhibitors help overcome the limitations of traditional chemotherapy by interfering with specific signaling pathways that cancer cells depend on, such as the mTOR/PI3K/AKT and RAS/MAPK pathways . These inhibitors function through diverse mechanisms. The most common are ATP-competitive inhibitors that bind to the kinase's active site, blocking the phosphorylation of target proteins . Other types include allosteric inhibitors, which bind to sites other than the ATP pocket to induce conformational changes, offering potentially greater selectivity . Research applications for protein kinase inhibitors are vast. In oncology, they are used to investigate tumor progression, metastasis, and to induce apoptosis in malignant cells . Beyond cancer, they are valuable for studying inflammatory diseases, such as rheumatoid arthritis, due to their role in cytokine suppression and immune cell signaling . Furthermore, their role in viral infections, like COVID-19, is an emerging area of research, focusing on their anti-inflammatory and anti-fibrotic activities . This product is supplied as a solid and should be stored at -20°C, protected from light. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C94H148N32O31

Molecular Weight

2222.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1

InChI Key

AXOXZJJMUVSZQY-OCDBTFLZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Mechanisms of Protein Kinase Inhibition

Non-ATP Competitive Inhibition

A smaller but increasingly important class of protein kinase inhibitors operates through a non-ATP competitive mechanism, binding to allosteric sites that are distant from the ATP-binding pocket.

True allosteric inhibitors bind to sites on the kinase that are remote from the ATP-binding site, inducing a conformational change that is transmitted to the active site, ultimately leading to a loss of catalytic activity. nih.gov This mechanism offers the potential for high specificity, as allosteric sites are generally not well conserved among different kinases. imrpress.com By modulating the kinase's conformation, these inhibitors can effectively lock the enzyme in an inactive state, preventing it from participating in signaling cascades.

Substrate-Competitive Inhibition

Substrate-competitive inhibitors represent a class of protein kinase inhibitors that function by directly competing with the protein or peptide substrate for binding to the active site of the kinase. nih.gov Unlike the more common ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, substrate-competitive inhibitors bind to the less conserved substrate-binding region. mdpi.com This characteristic offers the potential for greater selectivity among different kinases. nih.gov

The development of small molecule substrate-competitive inhibitors has been challenging due to the often shallow and solvent-exposed nature of the substrate-binding site. rsc.org However, a number of such inhibitors have been identified and characterized. These inhibitors are typically non-competitive or uncompetitive with respect to ATP, a key feature that distinguishes them from ATP-competitive inhibitors. nih.gov

One of the earliest examples of a substrate-competitive inhibitor is ST638, which was found to inhibit EGFR and other tyrosine kinases. Kinetic analysis demonstrated that ST638 is competitive with the substrate α-casein and non-competitive with ATP. nih.gov More recently, MEB-SCI was identified as a substrate-competitive inhibitor of c-Src, demonstrating activity in both biochemical and cellular assays. nih.gov

Compound NameTarget KinaseIC50/Ki Value
ST638EGFRIC50 = 1 µM
MEB-SCIc-SrcKi > 1 mM (against c-Abl)

This table presents examples of substrate-competitive protein kinase inhibitors and their corresponding potency.

Covalent Inhibition Mechanisms

Covalent inhibitors of protein kinases are a class of compounds that form a stable, covalent bond with a specific amino acid residue within the kinase's active site or a nearby allosteric site. This mechanism of action can lead to prolonged and often irreversible inhibition of the target kinase. mdpi.com The resurgence of interest in covalent inhibitors is driven by their potential for high potency, selectivity, and the ability to overcome certain forms of drug resistance. rsc.org

The design of covalent inhibitors typically involves a non-covalent "scaffold" that provides initial binding affinity and selectivity for the target kinase, coupled with a reactive electrophilic group, often referred to as a "warhead." rsc.org This warhead is positioned to react with a nearby nucleophilic amino acid residue, most commonly a cysteine. rsc.org The selectivity of these inhibitors is often derived from targeting less conserved cysteine residues within the kinome. rsc.org

Covalent inhibitors can be further classified as either irreversible or reversible. Irreversible inhibitors, such as Ibrutinib, form a permanent covalent bond with their target. mdpi.com Reversible covalent inhibitors, on the other hand, form a covalent bond that can be broken, allowing for a dynamic equilibrium between the bound and unbound states. researchgate.net This reversibility can potentially mitigate concerns about off-target effects associated with permanent protein modification. researchgate.net

Compound NameTarget KinaseTargeted ResidueInhibition Type
IbrutinibBTKCys481Irreversible
AcalabrutinibBTKCys481Irreversible
ZanubrutinibBTKCys481Irreversible

This table provides examples of covalent protein kinase inhibitors, their target kinase, the specific amino acid residue they modify, and the nature of their inhibition.

Bitopic Inhibition: Dual Allosteric and Catalytic Site Engagement

Bitopic inhibitors, also known as dual-site inhibitors, represent an innovative strategy in protein kinase inhibition that involves the simultaneous engagement of two distinct sites on the kinase: the catalytic (orthosteric) site and an allosteric site. nih.gov This dual-binding mechanism can lead to significantly enhanced potency, selectivity, and the ability to overcome resistance mutations that affect single-site inhibitors. universityofcalifornia.edu

A notable example of a bitopic inhibitor is RapaLink-1, which was developed to target mTOR. ucsf.edu It consists of rapamycin (B549165), an allosteric inhibitor, linked to an ATP-competitive inhibitor. nih.gov This design allows for a mutually beneficial interaction where the binding of one component enhances the binding of the other, leading to a significant increase in affinity and selectivity for the target protein. nih.gov Another example is DasatiLink-1, a bitopic inhibitor of the Bcr-Abl kinase, which combines the ATP-competitive inhibitor dasatinib (B193332) with the allosteric inhibitor asciminib. ucsf.edu This linked inhibitor demonstrated enhanced specificity for Bcr-Abl compared to its individual components. ucsf.edu

The development of bitopic inhibitors is a promising area of research, offering a powerful approach to achieve highly selective and potent kinase inhibition. nih.gov

Compound NameTarget KinaseCatalytic Site LigandAllosteric Site Ligand
RapaLink-1mTORMLN0128 (analogue)Rapamycin
DasatiLink-1Bcr-AblDasatinibAsciminib

This table showcases examples of bitopic protein kinase inhibitors, their target kinase, and the respective ligands that engage the catalytic and allosteric sites.

Molecular and Structural Basis of Protein Kinase Inhibitor Action

Structural Features of Protein Kinase Domains Relevant to Inhibition

The protein kinase domain, a conserved structural unit of approximately 300 amino acids, is composed of a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe). cambridge.org The N-lobe primarily consists of a five-stranded β-sheet and a crucial regulatory α-helix known as the C-helix. cambridge.org The C-lobe is predominantly α-helical. cambridge.org The ATP-binding site is situated in a deep cleft at the interface of these two lobes. cambridge.org Several key structural elements within this domain are pivotal for both catalytic activity and its inhibition.

Activation Segment (A-loop) Dynamics and Conformational States

The activation segment, also known as the A-loop, is a flexible loop located in the C-lobe, typically spanning from the DFG motif to the APE motif. tandfonline.com Its conformation is a primary determinant of the kinase's catalytic state. frontiersin.org In an inactive state, the A-loop can adopt a closed conformation, often blocking the substrate-binding site or preventing the proper alignment of catalytic residues. cambridge.orgnih.gov Upon activation, often through phosphorylation of specific residues within the loop, the A-loop undergoes a significant conformational change to an open and extended state. frontiersin.orgbiorxiv.org This active conformation creates a platform for substrate binding and facilitates phosphoryl transfer. nih.gov

The dynamic nature of the A-loop presents a key target for inhibitors. Some inhibitors bind to and stabilize the inactive conformation, preventing the transition to the active state. The conformation of the A-loop is also tightly coupled to the state of the DFG motif at its N-terminus. nih.gov The DFG motif can exist in a "DFG-in" conformation, characteristic of active kinases where the aspartate residue points into the active site, or a "DFG-out" conformation, an inactive state where the aspartate and phenylalanine residues essentially swap positions. nih.govpnas.org Inhibitors that bind to the DFG-out state are a major class of kinase inhibitors. pnas.org

Catalytic Loop and Hinge Region Interactions

The hinge region forms a flexible linker between the N- and C-lobes and plays a critical role in inhibitor binding. cambridge.orgresearchgate.net The backbone atoms of the hinge region form hydrogen bonds with the adenine (B156593) ring of ATP, and many ATP-competitive inhibitors are designed to mimic these interactions. frontiersin.orgresearchgate.net These hydrogen bonds are a common feature for a vast number of kinase inhibitors, providing a crucial anchor point within the ATP-binding pocket. nih.gov

C-Helix Conformations (C-in/C-out) and Regulatory Mechanisms

The C-helix, the primary α-helix in the N-lobe, is a critical regulatory element. cambridge.orgnih.gov Its spatial orientation, described as "C-in" or "C-out," is a key determinant of the kinase's activation state. nih.gov In the active "C-in" conformation, the C-helix is positioned towards the active site, allowing a conserved glutamate (B1630785) residue within it to form a crucial salt bridge with a conserved lysine (B10760008) in the β3-strand of the N-lobe. frontiersin.orgnih.gov This interaction is a hallmark of an active kinase. frontiersin.org

Conversely, in the inactive "C-out" conformation, the C-helix is displaced away from the active site, breaking the salt bridge. nih.govresearchgate.net This outward movement creates a hydrophobic pocket that can be exploited by certain types of inhibitors. nih.govnih.gov The C-out conformation is often stabilized by autoinhibitory mechanisms and must be reversed for kinase activation. researchgate.net Inhibitors that bind to and stabilize the C-out conformation are known as type I½ inhibitors when they also occupy the ATP-binding site. nih.gov

Gatekeeper Residue Influence on Binding Pocket Topology

The "gatekeeper" residue is a single amino acid located in the back of the ATP-binding pocket, near the hinge region. rsc.org Its size and nature (hydrophobic or otherwise) significantly influence the topology of the binding pocket and play a crucial role in determining inhibitor selectivity. rsc.orgpnas.org A large, bulky gatekeeper residue, such as phenylalanine, restricts access to a deeper hydrophobic pocket. acs.org In contrast, a small gatekeeper residue, like threonine or glycine, creates a larger, more accessible pocket that can be exploited by specifically designed inhibitors. rsc.orgacs.org

This "bump-and-hole" strategy, where a "bumped" inhibitor is designed to fit into the "hole" created by a smaller gatekeeper, is a powerful approach for achieving inhibitor selectivity. rsc.org The gatekeeper residue can also influence the ability of a kinase to adopt the DFG-out conformation, with smaller gatekeeper residues being more common in kinases that are targeted by type II inhibitors. acs.org

Hydrophobic Spine (R-spine) Reconfiguration

The regulatory spine (R-spine) is a spatially contiguous but non-consecutive stack of four hydrophobic residues that spans both the N- and C-lobes of the kinase domain. nih.govresearchgate.net The assembly of the R-spine is a hallmark of an active kinase, creating a hydrophobic core that connects key regulatory elements. nih.govpnas.org In an active kinase, the R-spine is properly aligned, contributing to the stability of the active conformation. researchgate.net

In many inactive kinase conformations, the R-spine is "broken" or disassembled, often due to the displacement of the C-helix or the DFG motif. researchgate.net For example, in the DFG-out conformation, the phenylalanine of the DFG motif, which is one of the R-spine residues, is flipped out of its position, disrupting the spine. researchgate.net The reconfiguration of the R-spine is a fundamental mechanism of kinase regulation, and inhibitors can influence this by stabilizing conformations in which the spine is either assembled or broken. researchgate.net A second hydrophobic spine, the catalytic spine (C-spine), is assembled upon ATP binding and is crucial for poising the kinase for catalysis. nih.gov

Molecular Interactions Governing Inhibitor Binding

The binding of an inhibitor to a protein kinase is governed by a complex interplay of various non-covalent interactions. These interactions determine the affinity and selectivity of the inhibitor for its target kinase.

Traditionally, hydrogen bonds and salt bridges were considered the primary forces in ligand-protein binding. ohiolink.edu Indeed, nearly all ATP-competitive inhibitors form one or more hydrogen bonds with the backbone atoms of the hinge region, mimicking the interaction of the adenine moiety of ATP. nih.gov

However, research has increasingly highlighted the critical role of interactions involving π-systems, especially given that over 99% of protein kinase inhibitors contain at least one aromatic ring. ohiolink.edumdpi.com These interactions include:

π-π Stacking: Occurs between the aromatic rings of the inhibitor and aromatic residues in the binding pocket, such as phenylalanine. nih.govmdpi.com

CH-π Interactions: Involve the interaction of a C-H bond with a π-system, commonly observed between the inhibitor's aromatic rings and aliphatic residues like leucine, valine, and alanine (B10760859) in the hydrophobic regions of the ATP-binding site. nih.govmdpi.com

Cation-π Interactions: An electrostatic interaction between a cation (e.g., a positively charged group on the inhibitor or a metal ion) and a π-system. ohiolink.edumdpi.com

XH-π Interactions: Hydrogen bonds where a π-system acts as the hydrogen bond acceptor, with XH being NH, OH, or SH groups. ohiolink.edu

These π-interactions are crucial for the inhibitor to effectively occupy the hydrophobic regions of the ATP-binding pocket, regions that ATP itself does not extensively utilize. nih.gov The balance between hydrogen bonding and these π-interactions is a key determinant of inhibitor binding affinity. mdpi.com

Hydrophobic Interactions in Adjacent Pockets

While hydrogen bonding is crucial for anchoring, hydrophobic interactions are key to achieving inhibitor potency and selectivity. nih.gov Most ATP-competitive inhibitors derive their potency by occupying a deep hydrophobic pocket at the core of the kinase domain. nih.govcore.ac.uk The selectivity of these inhibitors often depends on their ability to exploit differences in the amino acids lining this ATP site and to explore adjacent hydrophobic pockets that are present in inactive states of the kinase. nih.govcore.ac.uk

The "gatekeeper" residue is a key determinant in controlling access to a hydrophobic pocket located next to the adenine-binding region. researchgate.net Inhibitors that extend into this pocket tend to be selective for kinases that possess smaller gatekeeper residues. nih.gov However, this is not a universal rule, as some inhibitors can bind effectively even when a larger gatekeeper residue is present, indicating the existence of ample space within the cavity. nih.gov The design of type II inhibitors specifically leverages the creation of an additional hydrophobic pocket that results from the DFG-out conformation, a specific inactive state of the kinase. nih.gov More recent strategies have focused on designing inhibitors that stabilize the autoinhibited state of a kinase by targeting unique hydrophobic clusters, creating a binding mode that is incompatible with ATP binding. nih.gov

Salt Bridge Formation and Electrostatic Complementarity

Electrostatic interactions, particularly the formation of salt bridges, are fundamental to the specificity and stability of inhibitor-kinase complexes. oup.com A salt bridge is a combination of a hydrogen bond and an electrostatic interaction between two ionized groups. researchgate.net These interactions can provide substantial favorable free energy to the binding event and are critical in determining binding specificity. oup.com

Within the kinase domain, specific salt bridges can be crucial for catalytic function and inhibitor recognition. For example, a conserved salt bridge within the glycine-rich loop (G-loop) of multiple protein kinases, such as those in the Src family, is important for maintaining the loop's flexibility and optimal conformation for ATP binding and catalysis. nih.gov The disruption of this salt bridge can significantly reduce catalytic activity. nih.gov The electrostatic complementarity between the inhibitor and the binding pocket is a key aspect of binding specificity. oup.com The precise arrangement of charged residues at the protein-inhibitor interface, leading to favorable electrostatic pairings, can significantly enhance binding affinity and selectivity. frontiersin.orgoup.com

Interaction TypeLocationKey FeaturesRole in InhibitionExample Compound(s)
Hydrogen Bonding Hinge Region of ATP SiteMimics ATP-adenine interactions; can be mediated by structured water molecules.Anchors the inhibitor in the active site.Bosutinib (B1684425) nih.gov
Hydrophobic Interactions Deep pocket in kinase core; adjacent allosteric pockets.Exploits non-polar residues; access often controlled by the "gatekeeper" residue.Drives potency and selectivity.Type II inhibitors (e.g., Imatinib) nih.govnih.gov
Salt Bridges Across protein-inhibitor interface; within regulatory loops (e.g., G-loop).Combination of H-bond and electrostatic attraction between charged groups.Enhances binding specificity and stability.N/A

Crystallographic and Spectroscopic Analysis of Inhibitor-Kinase Complexes

The detailed understanding of how inhibitors bind to protein kinases is largely derived from empirical structural and biophysical data. X-ray crystallography and various spectroscopic techniques are indispensable tools for elucidating the three-dimensional structures of inhibitor-kinase complexes and characterizing their dynamic interactions. nih.govacs.org

X-ray crystallography provides high-resolution snapshots of the inhibitor bound within the kinase's active site. nih.govbiorxiv.org These crystal structures reveal the precise binding mode, including the key hydrogen bonds, hydrophobic contacts, and the conformation of both the inhibitor and the protein. mdpi.complos.org For example, crystallographic analysis of monopolar spindle 1 (Mps1) kinase in complex with inhibitors like SP600125 and staurosporine (B1682477) has provided significant insights into the architecture of its ATP-binding site, guiding the development of more specific inhibitors. nih.govacs.org Similarly, studies on inositol (B14025) polyphosphate multikinase (IPMK) have used co-crystal structures to reveal the importance of ordered water molecules in mediating ligand binding and selectivity. biorxiv.org

Spectroscopic methods offer complementary information, often providing data on the dynamics and energetics of the interaction in solution. Mass spectrometry (MS), particularly native ion-mobility MS (IM-MS), can be used to study the conformational changes in a kinase upon inhibitor binding. liverpool.ac.uk It allows for the characterization of the conformational landscape and the stabilization of specific states, such as the active conformation of Aurora A kinase induced by certain inhibitors. liverpool.ac.uk Infrared (IR) spectroscopy is another powerful technique. By using a nitrile group on an inhibitor like bosutinib as an infrared probe, researchers can measure differences in the electrostatic environment of the ATP-binding sites of different kinases, such as Abl and Src, which can be exploited to design more selective drugs. plos.orgresearchgate.net

Analytical TechniqueInformation ProvidedKey Application in Inhibitor Studies
X-ray Crystallography High-resolution 3D structure of the inhibitor-kinase complex.Determining the precise binding mode and key molecular interactions. nih.govbiorxiv.org
Mass Spectrometry (MS) Conformational changes, binding stoichiometry, and affinity ranking.Characterizing ligand-induced conformational shifts and stability. liverpool.ac.ukacs.org
Infrared (IR) Spectroscopy Probing the electrostatic environment of the binding site.Detecting differences in the active sites of various kinases. plos.org
Fluorescence Spectroscopy Measuring inhibitor binding affinity and kinetics.Quantifying dissociation constants for ATP-competitive inhibitors. nih.govacs.org

Conformational Selection versus Induced Fit Models in Inhibitor Binding

The process by which a protein kinase inhibitor recognizes and binds to its target can be described by two primary models: conformational selection and induced fit. slu.eduddg-pharmfac.net For decades, these two mechanisms have been central to the interpretation of ligand binding in biological macromolecules. slu.eduacs.org

The induced fit model posits that the initial binding of a ligand to a protein is relatively weak, and this binding event subsequently triggers a conformational change in the protein that leads to a more stable, high-affinity complex. ddg-pharmfac.net In this view, the ligand actively reshapes the binding pocket to optimize the interaction. acs.org Kinetically, under certain assumptions, an induced fit mechanism is often associated with an observed binding rate that increases with ligand concentration. slu.eduacs.org

In contrast, the conformational selection model proposes that a protein exists in a pre-existing equilibrium of multiple conformations, even in the absence of a ligand. ddg-pharmfac.net The inhibitor then binds preferentially to and stabilizes a specific pre-existing conformation to which it has the highest affinity. ddg-pharmfac.netrsc.org The role of the ligand is not to induce a change, but to shift the conformational equilibrium towards the bound state. ddg-pharmfac.net A key kinetic signature of conformational selection can be an observed binding rate that decreases as the ligand concentration increases, although this is not always the case. slu.eduacs.org

In reality, the binding mechanism for a given inhibitor-kinase pair is not always strictly one or the other. Research combining NMR spectroscopy, surface plasmon resonance, and molecular dynamics simulations on the binding of the anticancer drug Imatinib (B729) to the c-Src kinase has shown that both conformational selection and induced fit mechanisms can play a role. nih.gov This suggests that the binding process can be complex, potentially involving an initial selection of a favorable conformation followed by minor local adjustments to optimize the fit, reconciling what were once seen as opposing views. nih.gov The distinction is not merely academic; understanding the predominant binding mechanism can provide crucial insights for the rational design of inhibitors with improved kinetic properties.

Binding ModelDescriptionRole of the LigandKinetic Signature (Simplified)
Induced Fit The protein changes conformation upon ligand binding to optimize the fit. ddg-pharmfac.netActively induces a conformational change in the protein. acs.orgRate of approach to equilibrium (kobs) increases with ligand concentration. slu.eduacs.org
Conformational Selection The protein pre-exists in multiple conformations; the ligand binds to and stabilizes one. ddg-pharmfac.netSelects and stabilizes a pre-existing protein conformation. rsc.orgkobs can decrease with increasing ligand concentration. slu.eduacs.org

Rational Design and Discovery Strategies for Protein Kinase Inhibitors

Structure-Based Drug Design Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target kinase to design molecules with high affinity and selectivity. rroij.com This methodology is particularly effective for kinases due to their well-defined ATP-binding pocket, which can be targeted by small molecules. rroij.com Knowledge of the kinase's structure, obtained through techniques like X-ray crystallography or NMR spectroscopy, is fundamental to identifying and designing inhibitors that can effectively block its activity. rroij.com

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process is broadly categorized into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). acs.orgcreative-biostructure.com

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target kinase is unknown or difficult to obtain. creative-biostructure.com This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. creative-biostructure.com It uses a set of known active ligands for the target kinase to build a model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model. creative-biostructure.com This model is then used to screen compound databases for molecules that share similar physicochemical or structural features with the known actives. creative-biostructure.com Techniques like shape-based screening, which uses a 3D representation of a known inhibitor as a query, can effectively enrich active compounds from a large database. acs.org

Structure-Based Virtual Screening (SBVS) , in contrast, requires the 3D structure of the target protein. acs.org Molecular docking is the most common SBVS method, where compounds from a library are computationally placed into the binding site of the kinase. acs.orgnih.gov These poses are then evaluated using a scoring function to estimate the binding affinity, and the top-scoring compounds are selected for further experimental testing. nih.gov SBVS has proven to be a powerful strategy for discovering novel lead compounds for various kinase targets. nih.govacs.org For instance, a structure-based virtual screen using the DOCK 4.0 program against the crystal structure of human Akt kinase led to the identification of 26 new inhibitors with greater potency than the reference compound. nih.gov

Table 1: Comparison of Virtual Screening Approaches for Protein Kinase Inhibitors
FeatureLigand-Based Virtual Screening (LBVS)Structure-Based Virtual Screening (SBVS)
Primary RequirementA set of known active ligands. creative-biostructure.com3D structure of the target protein kinase. acs.org
Underlying PrincipleSimilar molecules exhibit similar biological activities. creative-biostructure.comComplementarity of shape and chemistry between ligand and target binding site. rroij.com
Common MethodsSimilarity searching, pharmacophore modeling, QSAR. creative-biostructure.comMolecular docking, interaction fingerprints. acs.orgnih.gov
AdvantageDoes not require a protein structure; can be very fast. creative-biostructure.comCan identify novel scaffolds that are structurally different from known inhibitors. nih.gov
LimitationLimited to the chemical space of known active compounds. acs.orgPerformance is highly dependent on the quality of the protein structure and the accuracy of the scoring function. acs.org

Molecular docking is a cornerstone of SBDD, predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govwustl.edu The process involves sampling numerous conformations of the small molecule within the kinase's binding site and assessing the complementarity of these conformations. wustl.edu

The second part of the process is "scoring," where a scoring function is used to estimate the binding free energy for each pose, thereby ranking the potential inhibitors. wustl.edu However, scoring functions are often not successful at accurately distinguishing the correct crystallographic conformation from other docked poses or precisely predicting binding affinity. wustl.edu This suggests that while they can identify key interactions, they may not capture the subtle differences that determine potency. wustl.edu

To address these limitations, efforts are focused on optimizing scoring functions. One approach is the use of quantum chemistry-based scoring functions, which can more accurately describe specific interactions like halogen bonding. researchgate.net For example, a scoring function using the semi-empirical quantum chemical method PM6, augmented with corrections for dispersion and hydrogen/halogen bonding, was developed to aid in the discovery of new halogenated inhibitors of CK2 kinase. researchgate.net Another strategy is consensus scoring, which combines the results from multiple scoring functions to improve the reliability of the predictions. acs.org

While X-ray crystallography provides a static snapshot of a protein-ligand complex, it does not capture the dynamic nature of the interaction. nih.gov Atomistic molecular dynamics (MD) simulations have become an invaluable tool to study the structural and dynamic movements of protein kinase-inhibitor complexes. nih.govbenthamscience.com MD simulations can track the motion of individual atoms over time, providing detailed insights into how inhibitors bind and the conformational changes that occur in both the ligand and the kinase. nih.gov

These simulations are crucial for understanding the factors that govern inhibitor affinity and selectivity. nih.gov They can reveal transient binding pockets, characterize the thermodynamics of the solvated complexes, and help explain the effects of mutations on inhibitor binding. nih.govresearchgate.net For example, MD simulations have been used to characterize multiple bound poses and transient "encounter complexes" for an inhibitor binding to c-Src kinase, proposing parallel binding pathways that were not evident from static crystal structures. nih.gov By complementing experimental data, MD simulations provide a more complete picture of the binding process, enabling the design of more potent and selective inhibitors. nih.govbenthamscience.com

Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for discovering novel kinase inhibitors. nih.govspringernature.com The approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to the target kinase. nih.gov These initial fragment hits are then optimized and grown into more potent, lead-like molecules through medicinal chemistry, often guided by structural biology. nih.govacs.org FBDD offers advantages in exploring chemical space more broadly and can achieve higher hit rates compared to traditional high-throughput screening (HTS). biorxiv.org

The design of a fragment library is a critical first step in the FBDD process. acs.org Fragments typically adhere to the "Rule of Three," characterized by a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less. acs.org For kinase inhibitor discovery, libraries are often designed to contain motifs known to interact with the conserved features of the ATP-binding site. acs.org Data-driven approaches, such as the KinFragLib, have been developed by fragmenting all co-crystallized kinase inhibitors from structural databases to create subpocket-focused fragment pools. github.com

Because fragments bind with low affinity, highly sensitive biophysical techniques are required for screening. acs.org Common methods include:

X-ray Crystallography: This technique can directly visualize the binding mode of the fragment in the kinase active site, providing crucial structural information for subsequent optimization. acs.org It is a powerful but lower-throughput method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect weak binding events by observing changes in the chemical shifts of either the protein or the fragment upon complex formation.

Surface Plasmon Resonance (SPR): SPR is a label-free method that detects binding by measuring changes in the refractive index when a fragment in solution binds to a kinase immobilized on a sensor chip. acs.orgcambridgemedchemconsulting.com

Thermal Shift Assay (TSA): This method measures the change in a protein's melting temperature upon ligand binding. An increase in thermal stability indicates a binding event. cambridgemedchemconsulting.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. cambridgemedchemconsulting.com

Table 2: Common Screening Techniques in Fragment-Based Drug Design
TechniquePrincipleKey Information ProvidedThroughput
X-ray CrystallographyDiffraction of X-rays by a protein-fragment crystal. acs.orgHigh-resolution 3D structure of the binding mode. acs.orgLow
NMR SpectroscopyMeasures perturbations in nuclear spin states upon binding.Binding affinity, stoichiometry, and location of binding site.Low to Medium
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to an immobilized protein. cambridgemedchemconsulting.comBinding kinetics (on/off rates) and affinity. cambridgemedchemconsulting.comMedium to High
Thermal Shift Assay (TSA)Measures change in protein melting temperature (Tm) upon ligand binding. cambridgemedchemconsulting.comIdentifies binding fragments that stabilize the protein. cambridgemedchemconsulting.comHigh
Isothermal Titration Calorimetry (ITC)Measures heat changes during the binding interaction. cambridgemedchemconsulting.comBinding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). cambridgemedchemconsulting.comLow

Once fragment hits are identified and their binding modes are confirmed, the next stage is to increase their potency and selectivity. nih.govacs.org This is typically achieved through two primary strategies:

Fragment Growing (Elaboration): This involves adding chemical functionality to the fragment to make additional interactions with the target protein. acs.org Guided by structural information from X-ray crystallography or modeling, chemists synthesize derivatives that extend into adjacent subpockets of the binding site, progressively improving affinity. aacrjournals.org For example, a fragment-based approach against Protein Kinase B (PKB/Akt) used iterative crystallography to guide the elaboration of initial scaffolds, leading to compounds with good pharmacokinetic properties. aacrjournals.org

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together. acs.org The resulting larger molecule can have a much higher affinity than the individual fragments due to a more favorable entropic contribution to the binding energy.

A successful example of fragment elaboration is the discovery of the cyclin-dependent kinase 2 (CDK2) inhibitor AT7519 . An initial screen identified an indazole fragment, which was then optimized using structure-guided design to explore other areas of the ATP binding site, ultimately leading to the potent lead compound. acs.org Similarly, an enzyme-templated screening approach was used for c-Src kinase, where a promiscuous inhibitor fragment was appended with a thiol that could react with a library of electrophilic acrylamide (B121943) fragments. nih.gov This method allowed for the in-situ assembly and identification of bivalent inhibitors with improved potency and selectivity. nih.gov

High-Throughput Screening (HTS) in Kinase Inhibitor Discovery

High-throughput screening (HTS) is a foundational technology in the quest for novel protein kinase inhibitors. It enables the rapid assessment of large and diverse chemical libraries for their ability to modulate the activity of a specific kinase target. oup.comacs.org The success of any HTS campaign hinges on the development of robust and miniaturized assays, followed by a rigorous process of hit identification and validation.

The development of a suitable assay is a critical first step in an HTS campaign. The chosen assay must be sensitive, reproducible, and amenable to automation. nih.gov A variety of assay formats are available for measuring kinase activity, each with its own advantages and limitations. These can be broadly categorized as radiometric, fluorescence-based, and luminescence-based assays. researchgate.net

Fluorescence-based assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are widely used due to their homogeneous "mix-and-read" formats, which simplify automation. nih.govoup.com For instance, the LanthaScreen™ Eu Kinase Binding assay is a TR-FRET platform that can identify compounds that bind to the ATP-site of a kinase. researchgate.net Another popular technology is the AlphaScreen® platform, an amplified luminescent proximity homogeneous assay that is highly sensitive and suitable for HTS. frontiersin.orgacs.org

Miniaturization of these assays into 384-well, 1536-well, or even 3456-well formats is a key strategy for reducing costs and increasing throughput. acs.orgnih.gov Downscaling assay volumes significantly cuts down on the consumption of expensive reagents and precious biological samples. oup.com This process, however, requires careful optimization to maintain data quality and robustness, often necessitating specialized liquid handling and detection instrumentation. acs.org The successful miniaturization of a kinase assay can lead to substantial savings in both time and resources, making large-scale screening campaigns more feasible. oup.comnih.gov

The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit the desired inhibitory activity against the target kinase. oup.com These hits are selected from vast chemical libraries that can contain hundreds of thousands to millions of compounds. nih.govnih.gov These libraries can be general-purpose or focused, with some specifically designed to target the kinase family. cresset-group.comfrontiersin.orgthaiscience.info

Once the primary screen is complete, a crucial hit validation process begins to eliminate false positives and confirm the activity of genuine hits. acs.org This typically involves re-testing the initial hits, often in a dose-response format to determine their potency (e.g., IC50 value). cresset-group.com Orthogonal assays, which measure kinase inhibition through a different method than the primary screen, are also employed to ensure that the observed activity is not an artifact of the initial assay technology. oup.com For example, a hit identified in a fluorescence-based assay might be confirmed using a label-free method like surface plasmon resonance (SPR) to verify direct binding to the kinase.

The validated hits from an HTS campaign serve as the starting points for lead optimization, a process aimed at improving their potency, selectivity, and drug-like properties.

Computational Chemistry in Lead Optimization

Computational chemistry plays a pivotal role in the lead optimization phase of kinase inhibitor discovery, providing valuable insights that guide the design of more potent and selective compounds. cresset-group.com By leveraging the power of in silico techniques, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of kinase inhibitors, QSAR models can predict the potency of novel compounds based on their physicochemical properties and structural features. acs.org

The development of a robust QSAR model requires a dataset of compounds with known activities against the target kinase. nih.gov Various molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape, electrostatic potential). tandfonline.com Machine learning algorithms, such as multiple linear regression, partial least squares, and artificial neural networks, are then used to build a predictive model that correlates these descriptors with biological activity. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. nih.gov These visual aids are particularly useful for medicinal chemists in designing new analogs with improved potency.

Accurately predicting the binding affinity of a ligand to its target protein is a central goal of computational chemistry. Free energy perturbation (FEP) and other methods for calculating binding free energy provide a more rigorous, physics-based approach to this challenge compared to empirical scoring functions used in molecular docking. researchgate.netcresset-group.com

FEP is a computational method that calculates the difference in binding free energy between two closely related ligands. cresset-group.com It does this by simulating a non-physical, or "alchemical," transformation of one molecule into another in both the solvated state and when bound to the protein. researchgate.net The difference in the free energy of these two transformations corresponds to the difference in the binding free energies of the two ligands. frontiersin.org While computationally intensive, FEP calculations can provide highly accurate predictions of relative binding affinities, making them a valuable tool for prioritizing compounds for synthesis during lead optimization. researchgate.netnih.gov

Other methods for estimating binding energy include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These "end-point" methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies calculated using implicit solvent models. researchgate.net While generally less accurate than FEP, they are computationally less demanding and can be used to rank and prioritize a larger number of compounds. rsc.org

Integration of Chemoinformatics and Bioinformatics in Design

The effective design of protein kinase inhibitors increasingly relies on the integration of chemoinformatics and bioinformatics. longdom.orgnih.gov Chemoinformatics deals with the storage, retrieval, and analysis of chemical information, while bioinformatics focuses on the management and analysis of biological data, such as protein sequences and structures. longdom.orgnih.gov The synergy between these two disciplines provides a powerful framework for modern drug discovery. nih.gov

Bioinformatics tools are essential for identifying and validating kinase targets. Sequence and structural analysis of the human kinome can reveal conserved features and regions of diversity that can be exploited for the design of selective inhibitors. oup.comnih.gov For example, comparing the ATP-binding sites of different kinases can highlight unique residues that can be targeted to achieve selectivity. oup.com

Chemoinformatics approaches are then used to design and screen virtual libraries of compounds against the target kinase. longdom.org This can involve pharmacophore modeling, where a 3D arrangement of essential features required for binding is defined and used to search for compounds that match this pattern. nih.gov Virtual screening, using techniques like molecular docking, can then be used to predict the binding poses and affinities of a large number of compounds in silico. nih.gov

The integration of these fields is exemplified by approaches that combine protein structure information (bioinformatics) with ligand-based methods (chemoinformatics). semanticscholar.orgsemanticscholar.org For instance, the results of a virtual screen can be filtered and prioritized based on QSAR models or by considering the synthetic accessibility of the proposed molecules. This integrated approach allows for a more holistic and efficient exploration of the chemical space for novel kinase inhibitors.

Specificity, Selectivity, and Off Target Interactions in Protein Kinase Inhibitor Research

Challenges in Achieving Kinase Inhibitor Selectivity

The development of selective kinase inhibitors is a formidable challenge, primarily due to the structural similarities shared across the entire kinase family. This inherent lack of diversity in the primary binding site for most inhibitors complicates the design of molecules that can discriminate between their intended target and numerous other kinases.

Conservation of the ATP-Binding Pocket Across the Kinome

The vast majority of clinically approved kinase inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous substrate, adenosine (B11128) triphosphate (ATP). researchgate.net The ATP-binding pocket is highly conserved across the kinome, a feature that allows a single enzyme family to utilize a universal energy source. nih.gov This conservation, however, presents a significant hurdle for drug developers. Because the ATP-binding sites of different kinases are so similar, a small molecule designed to fit into the pocket of one kinase can often bind to the ATP pockets of many others. nih.gov This can lead to off-target effects, where the inhibitor interacts with unintended kinases, potentially causing adverse effects and toxicities. nih.gov

The catalytic domain of protein kinases is structurally divided into two lobes, the N-lobe and the C-lobe, with the ATP-binding cleft situated in between. nih.gov While all kinases share this fundamental architecture, subtle differences in the amino acid residues lining the ATP pocket and in adjacent regions can be exploited to achieve selectivity. nih.gov For instance, inhibitors can be designed to interact with unique features of the target kinase, such as specific amino acid side chains or conformational states. nih.gov

Promiscuity of Early-Generation Inhibitors

The term "promiscuity" in the context of kinase inhibitors refers to the ability of a single inhibitor to bind to multiple kinases. oncobites.blog Many of the first-generation kinase inhibitors were found to be highly promiscuous, a direct consequence of targeting the conserved ATP-binding site. acs.org While this promiscuity can sometimes be beneficial, leading to the inhibition of multiple oncogenic pathways, it more often results in undesirable off-target effects. oncobites.blog

Imatinib (B729), the first successful kinase inhibitor, was initially designed to target the BCR-ABL fusion protein in chronic myeloid leukemia. oncobites.blog However, it was later discovered to inhibit other kinases, such as c-KIT and PDGF-R, which led to its use in treating gastrointestinal stromal tumors. oncobites.blog This "polypharmacology" can be a double-edged sword. While it can broaden the therapeutic applications of a drug, it also increases the risk of adverse events due to the inhibition of kinases essential for normal cellular function. nih.gov

More recent research has revealed that while many kinase inhibitors exhibit some degree of promiscuity, only a small percentage are active against a large number of kinases. acs.org The development of highly promiscuous inhibitors is often unintentional and a result of the structural similarities among kinases. nih.gov

Methodologies for Assessing Kinase Inhibitor Selectivity

To address the challenges of selectivity and promiscuity, a variety of sophisticated techniques have been developed to profile the activity of kinase inhibitors across the kinome. These methods provide a comprehensive view of an inhibitor's selectivity, helping to identify both on-target and off-target interactions.

Kinome-Wide Profiling and Selectivity Panels

Kinome-wide profiling, also known as kinase screening, is a high-throughput method used to assess the selectivity of a kinase inhibitor against a large panel of kinases. reactionbiology.com These panels can range from a few dozen to several hundred kinases, representing a significant portion of the human kinome. eurofinsdiscovery.com The goal is to determine the inhibitor's potency against its intended target and its cross-reactivity with other kinases. nih.gov

Several commercial platforms are available for kinome-wide profiling, each employing different assay technologies. eurofinsdiscovery.com These assays typically measure the ability of an inhibitor to block the enzymatic activity of a kinase. assayquant.com The results are often presented as a percentage of inhibition at a specific inhibitor concentration or as an IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%. nih.gov

The data generated from these panels are invaluable for lead optimization in drug discovery. reactionbiology.com They allow researchers to identify compounds with the desired selectivity profile and to understand the potential for off-target effects early in the development process. reactionbiology.com

Table 1: Example of Kinase Inhibitor Selectivity Data from a Kinome-Wide Panel

Kinase TargetInhibitor A (% Inhibition @ 1µM)Inhibitor B (% Inhibition @ 1µM)
Target Kinase 19598
Off-Target Kinase A555
Off-Target Kinase B215
Off-Target Kinase C870

This is a hypothetical data table for illustrative purposes.

Affinity-Based Proteomics for Target Engagement Analysis

Affinity-based proteomics is a powerful set of techniques used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. springernature.com In the context of kinase inhibitors, this approach can be used to confirm target engagement and to discover novel off-targets.

One common method involves immobilizing the kinase inhibitor on a solid support, such as a bead, to create an "affinity matrix". acs.org This matrix is then incubated with a cell lysate, allowing the inhibitor to capture its binding partners. The captured proteins are then identified using mass spectrometry. springernature.com This technique, often referred to as chemical proteomics, provides a direct readout of the proteins that physically interact with the inhibitor. acs.org

Another approach, known as the cellular thermal shift assay (CETSA), measures the change in the thermal stability of a protein upon ligand binding. acs.org When an inhibitor binds to its target kinase, it often stabilizes the protein, making it more resistant to heat-induced denaturation. This change in thermal stability can be detected and quantified, providing evidence of target engagement within intact cells.

Table 2: Comparison of Affinity-Based Proteomics Techniques

TechniquePrincipleAdvantagesDisadvantages
Affinity ChromatographyImmobilized inhibitor captures binding partners from a lysate.Direct identification of binding partners.Can be prone to non-specific binding.
Cellular Thermal Shift Assay (CETSA)Measures changes in protein thermal stability upon ligand binding.Can be performed in intact cells.Indirect measure of binding.

Activity-Based Profiling (ABP) Techniques

Activity-based profiling (ABP) is a chemical proteomics approach that utilizes probes that covalently bind to the active sites of enzymes. nih.gov In the context of kinases, activity-based probes are designed to mimic ATP and react with a conserved residue in the ATP-binding pocket. uu.nl These probes can be used to profile the activity of a large number of kinases simultaneously in a native biological system. nih.gov

Competitive ABP is a particularly useful application of this technology for assessing kinase inhibitor selectivity. uu.nl In this approach, a cell lysate or intact cells are pre-treated with a kinase inhibitor before the addition of the activity-based probe. If the inhibitor binds to a particular kinase, it will block the binding of the probe. By comparing the probe labeling pattern in the presence and absence of the inhibitor, researchers can identify the kinases that are targeted by the inhibitor. nih.gov

This method not only confirms target engagement but also provides information about the functional state of the kinase, as the probes only react with active enzymes. nih.gov This can be particularly important for understanding the mechanism of action of an inhibitor in a cellular context.

Thermal Shift Assays in Cellular Contexts

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to directly measure the engagement of a drug with its target protein within the complex environment of a cell or tissue. nih.govbiorxiv.orgacs.org The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. acs.orgnih.govbohrium.com When a protein binds to a ligand, its stability against heat-induced denaturation increases.

The typical CETSA workflow involves treating intact cells with the inhibitor, followed by heating the cell lysate across a range of temperatures. nih.govnih.gov Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The soluble protein fraction is then collected and analyzed to determine the melting temperature (Tm) of the target protein. An increase in the Tm in the presence of the inhibitor indicates target engagement.

Several methods are employed to detect and quantify the soluble protein fraction. Quantitative western blotting is a common approach for single-protein analysis. nih.govnih.gov For broader, proteome-wide analysis, CETSA can be coupled with mass spectrometry (MS), a technique known as Thermal Proteome Profiling (TPP) or MS-CETSA. nih.govacs.org This allows for the unbiased assessment of an inhibitor's interactions with thousands of proteins simultaneously. acs.orgacs.org To enhance throughput and sensitivity, especially when sample material is limited, CETSA has been combined with methods like the multiplex proximity extension assay (PEA). nih.govbiorxiv.org

CETSA has been instrumental in validating the cellular targets of numerous kinase inhibitors. For instance, studies have used CETSA to demonstrate the engagement of well-known inhibitors such as staurosporine (B1682477) and dasatinib (B193332) with their respective kinase targets. nih.gov It has also been used to identify unexpected off-target interactions, as was the case with gefitinib, which was found to thermally stabilize CDKN1A and BIRC5. nih.govpnas.org

Genetic and Chemical-Genetic Screening Approaches

Genetic and chemical-genetic screening methods are invaluable tools for identifying the targets of kinase inhibitors, understanding mechanisms of resistance, and uncovering off-target effects. These approaches complement biophysical methods like CETSA by providing functional insights into inhibitor action.

Chemical Proteomics: A prominent chemical proteomics strategy is the use of "kinobeads," which involves the immobilization of broad-spectrum kinase inhibitors on a solid support to capture a large portion of the cellular kinome. nih.govbiorxiv.orgnih.govnih.gov In a competitive binding experiment, a cell lysate is incubated with a free inhibitor of interest before being applied to the kinobeads. The free inhibitor competes with the immobilized inhibitors for binding to its target kinases. By using quantitative mass spectrometry to analyze the proteins that are competed off the beads at different inhibitor concentrations, a comprehensive selectivity profile can be generated. nih.govnih.gov This technique has been used to profile numerous clinical kinase inhibitors, including imatinib and dasatinib, revealing their target landscapes. nih.gov

Genetic Screening: Functional genomic screens using technologies like RNA interference (RNAi) with short hairpin RNAs (shRNAs) and CRISPR-Cas9 have become powerful methods for identifying genes that modulate sensitivity or resistance to kinase inhibitors. promega.comicr.ac.uk Genome-wide CRISPR screens, for example, have been employed to identify genes whose knockout confers resistance to BRAF inhibitors like vemurafenib or to combinations of KRAS and SHP2 inhibitors. promega.comicr.ac.uk These screens can uncover not only direct targets but also components of parallel or downstream signaling pathways that, when disrupted, impact the inhibitor's efficacy.

Chemical-Genetic Approaches: These strategies involve engineering a kinase to make it uniquely sensitive to a modified inhibitor. A classic example is the "bump-and-hole" approach, where a bulky "gatekeeper" residue in the ATP-binding pocket of the kinase is mutated to a smaller one (the "hole"). nih.gov This engineered kinase can then be specifically inhibited by a bulky, modified inhibitor (the "bump") that does not fit into the wild-type kinase's binding pocket. nih.gov A more recent development is a covalent chemical-genetic approach where a cysteine residue is engineered into the kinase, which can then be selectively and irreversibly targeted by an electrophilic inhibitor. nih.govbohrium.com These methods offer a high degree of specificity for studying the function of a single kinase within a complex cellular network.

Determinants of Kinase Inhibitor Selectivity

The quest for selective kinase inhibitors is driven by the need to maximize therapeutic efficacy while minimizing off-target effects. Selectivity is governed by the ability of an inhibitor to preferentially bind to its intended target over the hundreds of other kinases in the human kinome. This selectivity is determined by several factors, including the conformational state of the kinase, the presence of allosteric binding sites, and the specific amino acid composition of the binding pocket.

Specific Amino Acid Residues Shaping Binding Pockets

The selectivity of kinase inhibitors, particularly those that target the ATP-binding site, is profoundly influenced by the specific amino acid residues that line the pocket. Subtle differences in the size, shape, and chemical properties of these residues across different kinases can be exploited to achieve selective binding.

The Gatekeeper Residue: Located at the back of the ATP-binding pocket, the gatekeeper residue plays a crucial role in controlling access to a deeper hydrophobic pocket. biorxiv.orgresearchgate.net The size of the gatekeeper residue is a key determinant of inhibitor selectivity. biorxiv.org Kinases with a small gatekeeper residue (such as threonine, valine, or alanine) have a larger hydrophobic pocket that can accommodate bulkier inhibitors, a feature that can be exploited to design inhibitors that are selective for these kinases over those with larger gatekeeper residues (like methionine, leucine, or phenylalanine). biorxiv.orgbohrium.com Conversely, mutations that increase the size of the gatekeeper residue are a common mechanism of acquired drug resistance, as they can sterically hinder the binding of the inhibitor. acs.orgpromega.comresearchgate.net The T315I mutation in BCR-ABL, which confers resistance to imatinib, is a classic example of a gatekeeper mutation. oup.com

The Hinge Region: The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. nih.govnih.gov It forms the "backbone" of the ATP-binding site and is a critical anchoring point for most ATP-competitive inhibitors. nih.gov These inhibitors typically form one to three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. nih.govnih.govnih.gov The specific pattern of these hydrogen bonds is a key determinant of inhibitor binding and potency. nih.gov While the backbone interactions are highly conserved, the amino acid side chains in and around the hinge region can vary, offering opportunities for selective interactions.

Other Specificity Pockets: Beyond the gatekeeper and hinge, other regions within and adjacent to the ATP-binding site contribute to inhibitor selectivity. These include hydrophobic pockets and regions that become accessible in specific inactive conformations. researchgate.netnih.gov For example, the movement of the αC-helix can create or expose pockets that can be targeted by selective inhibitors. nih.gov The development of Type II and allosteric inhibitors is predicated on exploiting these less-conserved specificity pockets to achieve higher selectivity than is typically possible with inhibitors that solely occupy the adenine-binding region. researchgate.net

Research Implications of Polypharmacology and Off-Target Effects

Polypharmacology , the ability of a single drug to interact with multiple targets, is a common characteristic of protein kinase inhibitors. nih.gov This promiscuity arises from the structural conservation of the ATP-binding site across the kinome. oup.com While often viewed as a source of undesirable side effects, the polypharmacology of kinase inhibitors has significant research and therapeutic implications.

The off-target effects of kinase inhibitors present a major challenge in basic research, as they can confound the interpretation of experimental results. researchgate.netoup.com An observed cellular phenotype may be due to the inhibition of an unknown off-target kinase rather than the intended target. researchgate.net Therefore, comprehensive selectivity profiling is crucial for validating the use of a kinase inhibitor as a chemical probe to study the function of a specific kinase. acs.org Various platforms for kinase inhibitor profiling have been developed, ranging from large panels of in vitro kinase assays to cell-based proteomic approaches. nih.govpromega.com Computational methods, including binding site similarity comparisons and machine learning models, are also increasingly used to predict potential off-targets and guide experimental validation. nih.govnih.gov

From a therapeutic perspective, off-target effects can be responsible for the toxicities associated with kinase inhibitor drugs. nih.gov Understanding an inhibitor's full target profile can help to anticipate and manage these adverse effects. However, polypharmacology is not always detrimental and can be therapeutically beneficial. nih.gov The clinical efficacy of some of the most successful kinase inhibitors is, in fact, due to their multi-targeting activity. For example, sunitinib's anti-cancer effects are attributed to its inhibition of multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. The activity of imatinib against gastrointestinal stromal tumors is due to its inhibition of the off-target kinases KIT and PDGFRα, in addition to its primary target, BCR-ABL. aacrjournals.org

There is a growing interest in "targeted polypharmacology," which involves the rational design of drugs that intentionally engage a specific set of targets to achieve a desired therapeutic outcome. nih.gov This approach may be particularly useful for treating complex diseases like cancer, where targeting multiple signaling pathways simultaneously can be more effective and can help to overcome drug resistance. nih.gov By leveraging the inherent promiscuity of kinase inhibitors, it may be possible to develop more effective multi-targeted therapies. For example, a single compound that dually inhibits a primary oncogenic kinase and a key epigenetic regulator could offer a synergistic therapeutic effect. acs.org

Intentional Multi-Targeted Inhibition in Research

The deliberate design or application of a single inhibitor to engage multiple kinase targets, a concept known as polypharmacology, has become a rational and powerful strategy in research. This approach moves beyond the "one drug, one target" paradigm, acknowledging that complex diseases often involve redundant or interconnected signaling pathways. Inhibiting a single kinase can sometimes lead to the activation of compensatory feedback loops, allowing the system to bypass the intended blockade. By simultaneously inhibiting multiple key nodes within a single pathway or across different pathways, multi-targeted inhibitors can create a more robust and durable effect, potentially preventing the development of resistance.

This strategy is particularly relevant in cancer research, where tumor growth and survival often depend on the dysregulation of several signaling pathways at once. For instance, targeting kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor) is a common multi-targeted approach.

Several well-characterized multi-targeted inhibitors are used extensively in research to probe complex biological systems.

Sorafenib (B1663141) is an oral inhibitor that targets multiple kinases, including the Raf serine/threonine kinases (Raf-1, B-Raf) and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptor (PDGFR-β), c-Kit, and Flt-3. Its ability to inhibit both the Raf/MEK/ERK proliferation pathway and VEGFR/PDGFR-mediated angiogenesis makes it a valuable tool for studying these interconnected processes.

Sunitinib is another oral multi-targeted inhibitor that acts on several receptor tyrosine kinases. Its primary targets include VEGFRs (1, 2, 3), PDGFRs (α and β), stem cell factor receptor (KIT), FMS-like tyrosine kinase-3 (FLT3), and the receptor for macrophage-colony stimulating factor (CSF1R). This inhibition profile allows researchers to simultaneously investigate the effects of blocking pathways involved in angiogenesis and direct tumor cell proliferation.

Lapatinib is a dual inhibitor that targets two key members of the ErbB receptor family: Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). By blocking both receptors, lapatinib provides a more comprehensive inhibition of the HER signaling pathway than a single-target agent, making it a critical research tool for studying cancers driven by this pathway, such as certain types of breast and gastric cancer.

The use of such agents allows researchers to explore the consequences of broad-spectrum pathway inhibition and identify synergistic interactions that would be missed by using highly selective, single-target inhibitors alone.

InhibitorPrimary Intended TargetsKey Research Pathways Investigated
SorafenibRaf-1, B-Raf, VEGFRs, PDGFR-β, c-Kit, Flt-3Cell Proliferation (Ras/Raf/MEK/ERK pathway), Angiogenesis
SunitinibVEGFRs, PDGFRs, KIT, FLT3, CSF1R, RETAngiogenesis, Cell Proliferation and Survival
LapatinibEGFR (HER1), HER2 (ErbB-2)HER Signaling Pathway, Cell Growth and Proliferation

Characterization of Unintended Off-Target Interactions

Several methodologies have been developed to identify and characterize these unintended interactions, each offering distinct advantages.

In Vitro Kinase Profiling Panels: This is one of the most common approaches for assessing inhibitor selectivity. It involves testing a compound against a large panel of purified kinases (often hundreds) in biochemical assays. These assays measure the inhibitor's ability to block the enzymatic activity of each kinase, typically using radiometric or luminescence-based detection methods to quantify kinase activity. The resulting data provides a broad overview of the inhibitor's potency and selectivity across a significant portion of the kinome.

Chemical Proteomics: This approach identifies inhibitor-protein interactions directly within a complex biological sample, such as a cell lysate or even in living cells. These methods provide insight into which proteins an inhibitor binds to in a more physiological context.

Activity-Based Protein Profiling (ABPP): This technique uses specially designed chemical probes that covalently bind to the active sites of specific enzyme families, allowing for the identification of targets based on their enzymatic activity.

Compound-Centric Chemical Proteomics (CCCP): In this unbiased method, the inhibitor itself is modified to act as a probe (e.g., by attaching a biotin tag), which is then used to "pull down" its binding partners from a proteome for identification by mass spectrometry.

Computational Approaches: In silico methods are increasingly used to predict potential off-target interactions, complementing experimental data. These strategies can include:

Machine Learning and QSAR: Algorithms are trained on large datasets of known inhibitor-kinase interactions to predict the activity of new compounds based on their chemical structures.

Binding Site Similarity Analysis: This method compares the three-dimensional structure of the inhibitor's primary target binding site with those of other kinases to identify structurally similar pockets where the inhibitor might also bind.

Molecular Docking: This technique simulates the binding of the inhibitor into the structural models of numerous kinases to predict potential interactions and estimate binding affinity.

MethodologyPrinciplePrimary Output
In Vitro Kinase ProfilingMeasures inhibition of enzymatic activity against a large panel of purified kinases.Selectivity profile showing inhibitor potency (e.g., IC50) against hundreds of kinases.
Chemical Proteomics (e.g., CCCP)Uses a modified inhibitor (probe) to capture binding partners from cell lysates or live cells for identification by mass spectrometry.List of potential on- and off-target proteins that the inhibitor physically interacts with in a biological context.
Computational ApproachesUses algorithms and structural modeling to predict inhibitor-kinase interactions based on chemical structure and protein binding site features.Predicted list of potential off-target kinases, ranked by likelihood of interaction.

Mechanisms of Resistance to Protein Kinase Inhibitors

Classification of Resistance Mechanisms in Research Models

Resistance to PKIs can be categorized as either primary (de novo) or acquired, each with distinct underlying biological bases. nih.gov

Primary resistance describes a situation where a tumor is inherently non-responsive to a specific PKI from the outset of treatment. nih.govnih.gov This intrinsic lack of response can be attributed to pre-existing factors within the tumor or the patient. nih.gov Tumor-intrinsic factors may include the presence of co-occurring genetic alterations that bypass the targeted pathway. For instance, a tumor with an activating mutation in a kinase downstream of the inhibited target may not respond to the inhibitor. Additionally, some tumors may possess baseline heterogeneity, where a small subclone of cells already harbors a resistance-conferring mutation even before the initiation of therapy. nih.gov

Acquired resistance emerges in tumors that initially respond to PKI therapy but subsequently progress. nih.gov This form of resistance is a classic example of Darwinian evolution, where the selective pressure of the drug leads to the outgrowth of cancer cell clones that have developed mechanisms to evade its effects. nih.gov The initial therapeutic response indicates that the tumor was initially dependent on the targeted kinase; however, over time, genetic or epigenetic alterations arise that restore signaling through the targeted pathway or activate alternative survival pathways. nih.govnih.gov Acquired resistance is a significant clinical challenge, and its mechanisms are the subject of extensive research.

On-Target Resistance Mechanisms

On-target resistance mechanisms involve modifications to the drug's direct molecular target, the protein kinase itself. These alterations interfere with the binding of the inhibitor or otherwise circumvent its inhibitory action.

The most common on-target resistance mechanism is the acquisition of secondary point mutations in the kinase domain of the target protein. nih.gov These mutations can sterically hinder the binding of the inhibitor or alter the conformation of the kinase domain to a state that is no longer recognized by the drug.

A frequently observed type of resistance mutation occurs at the "gatekeeper" residue. This residue is located deep within the ATP-binding pocket and controls access to a hydrophobic pocket. technologynetworks.com Mutation of a smaller amino acid (like threonine) to a bulkier one (like methionine or isoleucine) at this position can physically block the inhibitor from binding, without significantly affecting the kinase's ability to bind ATP and remain active. technologynetworks.comresearchgate.net

A prime example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR). This mutation is the most common mechanism of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib (B232) in non-small cell lung cancer (NSCLC). aacrjournals.orgnih.gov The substitution of threonine with the bulkier methionine at position 790 sterically hinders the binding of these inhibitors. nih.gov Interestingly, the T790M mutation also increases the affinity of the EGFR kinase for ATP, further reducing the competitive advantage of the inhibitor. nih.gov

Another well-characterized example is the T315I mutation in the BCR-ABL kinase in Chronic Myeloid Leukemia (CML). This mutation confers resistance to the first-generation inhibitor imatinib (B729) by replacing a threonine with a bulkier isoleucine residue. aacrjournals.orgnih.gov This substitution disrupts a critical hydrogen bond necessary for imatinib binding and creates a steric clash. nih.govaacrjournals.org

KinaseOriginal "Gatekeeper" ResidueMutated "Gatekeeper" ResidueAssociated Inhibitor Resistance
EGFRThreonine (T790)Methionine (M)Gefitinib, Erlotinib aacrjournals.orgnih.gov
BCR-ABLThreonine (T315)Isoleucine (I)Imatinib aacrjournals.orgnih.gov

Another mechanism of on-target resistance is the amplification of the gene encoding the target kinase. nih.gov This leads to the overexpression of the target protein to a level that overwhelms the inhibitory capacity of the drug at standard clinical concentrations. In essence, the sheer number of target molecules outcompetes the inhibitor. nih.gov Gene amplification has been observed as a resistance mechanism for several PKIs. For instance, amplification of the EGFR gene has been reported in NSCLC patients with acquired resistance to erlotinib and gefitinib. nih.gov Similarly, BCR-ABL amplification can contribute to imatinib resistance in CML. nih.gov Amplification of the MET proto-oncogene is a well-established mechanism of resistance to EGFR inhibitors in NSCLC. nih.govtargetedonc.comnih.gov

Target KinaseInhibitorDiseaseReference
EGFRErlotinib, GefitinibNon-Small Cell Lung Cancer nih.gov
BCR-ABLImatinibChronic Myeloid Leukemia nih.gov
METEGFR InhibitorsNon-Small Cell Lung Cancer nih.govtargetedonc.com

Protein kinases are dynamic molecules that exist in an equilibrium of different conformational states, primarily an active and an inactive state. Some inhibitors are designed to specifically bind to and stabilize the inactive conformation, preventing the kinase from adopting its active form. nih.goveuropeanpharmaceuticalreview.com Resistance can arise from mutations that shift this conformational equilibrium towards the active state, thereby reducing the population of the inactive conformation that the inhibitor targets. technologynetworks.comeuropeanpharmaceuticalreview.com

For example, some mutations in the P-loop of the ABL kinase are thought to contribute to imatinib resistance by destabilizing the inactive "DFG-out" conformation to which imatinib binds. nih.gov By favoring the active "DFG-in" conformation, these mutations reduce the affinity of the kinase for type II inhibitors like imatinib. nih.goveuropeanpharmaceuticalreview.com This highlights how subtle changes in the conformational landscape of a kinase can have a profound impact on drug efficacy. nih.govacs.org

Off-Target (Bypass Signaling) Resistance Mechanisms

Off-target resistance, also known as bypass signaling, occurs when cancer cells circumvent the effects of a protein kinase inhibitor (PKI) without altering the drug's direct target. Instead, the cell activates alternative signaling pathways to restore the downstream signaling necessary for survival and proliferation. nih.govnih.gov This form of resistance highlights the incredible adaptability of cancer cells, which can rewire their internal communication networks to overcome therapeutic blockades. nih.gov

Activation of Parallel or Downstream Signaling Pathways

One of the most frequent off-target resistance mechanisms is the activation of parallel signaling pathways that can compensate for the inhibited pathway. nih.gov When a primary oncogenic kinase is blocked, cancer cells can become dependent on other signaling cascades to maintain their malignant phenotype.

A common theme is the activation of the PI3K/Akt and Ras/MEK/MAPK pathways. nih.govashpublications.org For instance, in non-small cell lung cancer (NSCLC) models, resistance to Anaplastic Lymphoma Kinase (ALK) inhibitors has been associated with the persistent activation of the MAP kinase pathway. aacrjournals.org Similarly, in acute myelogenous leukemia (AML) cell lines made resistant to Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3) inhibitors, the PI3K/Akt and/or Ras/MEK/MAPK signaling pathways remained active despite effective FLT3 inhibition. nih.govashpublications.org Research showed that inhibiting these parallel pathways could partially restore sensitivity to the FLT3 inhibitors. nih.govashpublications.org

In some cases, this activation is driven by new genetic alterations. Studies on FLT3 TKI-resistant cell lines revealed the acquisition of activating N-Ras mutations that were not present in the original, sensitive cells. nih.govashpublications.org This indicates that under the selective pressure of the targeted therapy, clones with mutations in parallel pathway components can emerge and drive resistance.

Another example is seen in breast cancer cells resistant to cyclin-dependent kinase (CDK) 4/6 inhibitors, where resistance is linked to the activation of the PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov These findings underscore that cancer cells can exploit redundant signaling routes to bypass the therapeutic inhibition of a single kinase. aacrjournals.org

Table 1: Examples of Parallel/Downstream Pathway Activation in PKI Resistance This table is interactive. You can sort and filter the data.

Primary Target Inhibitor Type Activated Bypass Pathway(s) Cancer Type Model Key Findings
ALKALK TKIs (e.g., Crizotinib, Ceritinib)MAPK/MEKNon-Small Cell Lung Cancer (NSCLC)ALK TKI treatment failed to inhibit MAP kinase pathway activity in resistant cells; combined ALK and MEK inhibition restored sensitivity. aacrjournals.org
FLT3FLT3 TKIs (e.g., CEP-701)PI3K/Akt, Ras/MEK/MAPKAcute Myelogenous Leukemia (AML)Resistant cells showed continued activation of downstream pathways and acquired N-Ras mutations. nih.govashpublications.org
EGFREGFR TKIs (e.g., Erlotinib)YAP signaling, Cullin-5 E3 complexNon-Small Cell Lung Cancer (NSCLC)Genome-wide screens identified the YAP pathway and cullin-5 E3 complex as being associated with resistance. nih.gov
CDK4/6CDK4/6 Inhibitor (e.g., Palbociclib)PI3K/Akt/mTORBreast CancerResistance to Palbociclib was linked to the activation of the PI3K/Akt/mTOR signaling cascade. nih.gov

Compensatory Signaling Loops and Network Rewiring

Cancer cells maintain a complex and dynamic signaling network. When a key node in this network is inhibited by a PKI, the system can adapt through network rewiring and the activation of compensatory signaling loops. nih.govnih.gov These adaptive responses are often triggered by the disruption of negative feedback loops. benthamdirect.comnih.govresearchgate.net

A classic example involves the PI3K/mTOR pathway. In some cancer cells, a negative feedback loop exists where mTOR activation leads to the inhibition of PI3K signaling. aacrjournals.org Consequently, when mTOR is pharmacologically inhibited, this feedback is relieved, leading to enhanced activity of PI3K and its downstream effector AKT, which in turn blunts the therapeutic effect of the mTOR inhibitor. aacrjournals.org This mechanism has been observed in clinical settings, where a modest response to mTOR inhibitors in some glioblastoma patients correlated with increased AKT activity during therapy. aacrjournals.org

Similarly, inhibition of the c-Src kinase can lead to a compensatory activation of Signal Transducer and Activator of Transcription 3 (Stat3). nih.gov This feedback loop involves the downregulation of activated Stat5 upon c-Src inhibition. nih.gov Since activated Stat5 normally induces the expression of Suppressor of Cytokine Signaling 2 (SOCS2), a negative regulator of Janus kinase 2 (Jak2), its downregulation leads to increased Jak2 activity and subsequent Stat3 activation, thereby promoting cancer cell survival. nih.gov

This signaling rewiring allows tumor cells to adapt to the drug treatment and survive the initial therapeutic challenge. nih.gov For instance, in Triple-Negative Breast Cancer (TNBC) models, inhibition of MEK with U0126 was found to induce a rapid activation of both AKT and the Epidermal Growth Factor Receptor (EGFR), demonstrating a swift rewiring of the signaling network to counteract the drug's effect. nih.gov

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

A prominent mechanism of bypass signaling involves the modulation of other Receptor Tyrosine Kinases (RTKs) that can take over signaling duties from the inhibited target. researchgate.netnih.gov This can happen through the amplification, overexpression, or ligand-induced activation of alternative RTKs. nih.govnih.gov

In EGFR-mutant NSCLC patients who develop resistance to EGFR TKIs, amplification of the MET receptor tyrosine kinase is a well-documented resistance mechanism. nih.gov MET amplification confers resistance by driving ERBB3 (HER3)-mediated activation of the PI3K-AKT pathway, thus bypassing the need for EGFR signaling. nih.gov Similarly, HER2 amplification has also been identified in tumors with acquired resistance to EGFR TKIs. nih.gov

Resistance to BRAF inhibitors like Vemurafenib in melanoma can be driven by the increased expression and phosphorylation of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) or Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.gov These activated RTKs can then reactivate the downstream signaling pathways that the BRAF inhibitor was intended to block. nih.gov

Sometimes, the resistance is mediated not by genetic changes in the RTK itself, but by increased production of its ligand by the tumor microenvironment. For example, increased production of Hepatocyte Growth Factor (HGF), the ligand for MET, has been described as a mechanism of resistance to EGFR TKIs, leading to MET activation and downstream signaling. nih.gov

Alterations in Kinase Interaction Motifs

Beyond the active site, the conformation and interaction landscape of a kinase are critical for its function. Resistance can emerge from alterations in motifs that regulate kinase conformation or mediate interactions with other proteins, thereby rewiring signaling outputs. nih.govmdpi.com

While many resistance mutations occur in the drug-binding pocket (on-target), mutations in other regions can allosterically alter the kinase's conformation, favoring an active state that is less sensitive to inhibitors. nih.gov Mutations in the G-loop, αC-helix, and A-loop can cause resistance to certain types of inhibitors by destabilizing the inactive conformation to which the drugs bind, and instead stabilizing the active state. nih.gov

Furthermore, kinases possess specific docking sites, separate from their catalytic domain, that mediate interactions with substrates and scaffolding proteins. Alterations in these interaction motifs can regulate distinct signaling events. For example, the MAP kinase ERK2 has spatially separate docking sites that control different cellular outcomes. mdpi.com While not a direct resistance mechanism in the cited literature, it illustrates the principle that changes in protein-protein interaction domains could rewire signaling pathways to bypass inhibitor action, representing a potential, though less-studied, mechanism of off-target resistance.

Cellular and Environmental Contributions to Resistance in Research Models

The development of resistance is not solely a cell-autonomous process. It is increasingly recognized that the surrounding cellular and environmental context, particularly the tumor microenvironment (TME), plays a crucial role in limiting the efficacy of protein kinase inhibitors. nih.govnih.gov

Role of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (like fibroblasts and macrophages), endothelial cells, and secreted factors (such as growth factors and cytokines). nih.govaacrjournals.org This environment can provide protective signals that enable cancer cells to survive treatment with kinase inhibitors. nih.gov

Stromal cells within the TME can secrete growth factors that activate redundant survival pathways in cancer cells. aacrjournals.org For example, HGF secreted by stromal cells can activate the MET receptor on tumor cells, providing a potent survival signal that bypasses the inhibition of other kinases like EGFR. nih.govaacrjournals.org This paracrine signaling can broadly impair responsiveness to various kinase inhibitors. nih.gov

The TME also contributes to an immunosuppressive landscape that can facilitate resistance. Long-term treatment with TKIs in NSCLC models has been shown to foster an immunosuppressive TME, which contributes to drug resistance and promotes immune escape. nih.govbmj.com For instance, after an initial period where TKI treatment may enhance anti-tumor immunity, prolonged exposure can lead to an increase in immunosuppressive cells like M2 macrophages and regulatory T cells (Tregs), and an upregulation of immune checkpoint proteins. bmj.comspandidos-publications.com In lung cancer models, KRAS mutations can upregulate PD-L1, while EGFR activation can promote the expansion of Treg cells and the release of inhibitory cytokines, all contributing to a TME that is hostile to anti-tumor immune responses. mdpi.com

Drug Efflux Mechanisms in Resistance Development

A significant mechanism by which cancer cells develop resistance to protein kinase inhibitors is through the active removal of the drug from the cell's interior. This process, known as drug efflux, is carried out by a family of transmembrane proteins called ATP-binding cassette (ABC) transporters. These transporters function as cellular pumps, utilizing energy to expel a wide variety of substances, including numerous protein kinase inhibitors, from the cell. This action reduces the intracellular drug concentration to levels that are no longer effective.

Among the most studied ABC transporters involved in multidrug resistance are P-glycoprotein (P-gp), encoded by the ABCB1 gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene. The overproduction of these transporter proteins can be an inherent characteristic of some cancers or can be acquired following exposure to chemotherapy. For instance, increased levels of P-gp and BCRP have been linked to resistance to imatinib in patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Similarly, the effectiveness of EGFR inhibitors such as gefitinib and erlotinib in non-small cell lung cancer can be diminished by the overexpression of these efflux pumps.

Research Strategies for Overcoming Resistance

The challenge of drug resistance has prompted extensive research into strategies to overcome this limitation. The primary approaches involve the creation of new inhibitors that can effectively target resistant forms of the kinase and the exploration of combination therapies to attack the cancer through multiple pathways.

Design of Next-Generation Inhibitors Targeting Resistant Mutations

A key strategy to combat resistance involves the rational design of new generations of inhibitors that are effective against mutated kinases. This approach relies on a detailed understanding of the structural changes caused by resistance mutations and their impact on drug binding.

A prime example is the development of second- and third-generation inhibitors for CML and non-small cell lung cancer (NSCLC). In CML, the T315I mutation in the BCR-ABL kinase confers resistance to imatinib. To address this, second-generation inhibitors like dasatinib (B193332) and nilotinib were developed, which are active against many imatinib-resistant mutations, though not the T315I mutation. Subsequently, ponatinib, a third-generation inhibitor, was specifically designed to be effective against the T315I mutation.

In NSCLC, resistance to first-generation EGFR inhibitors like gefitinib and erlotinib often arises from a secondary T790M mutation. The third-generation inhibitor, osimertinib, was developed to specifically target this T790M mutation while having less of an effect on the normal, non-mutated EGFR. This selectivity has led to improved outcomes for patients with T790M-positive NSCLC.

Investigating Combination Inhibition Strategies

Combining different therapeutic agents is another critical strategy to overcome resistance. The principle behind this approach is that targeting multiple cellular processes simultaneously can prevent the emergence of resistant cancer cells or effectively treat tumors that have already developed resistance.

One established combination strategy is to pair a this compound with a MEK inhibitor. For example, in melanoma with a BRAF mutation, resistance to BRAF inhibitors like vemurafenib can occur through the reactivation of the MAPK signaling pathway. Combining a BRAF inhibitor with a MEK inhibitor, such as trametinib, has proven to be more effective than using the BRAF inhibitor alone, delaying the development of resistance and improving patient survival.

Researchers are also actively investigating combinations of protein kinase inhibitors with other types of cancer treatments. This includes combining them with agents that block the formation of new blood vessels (anti-angiogenic drugs) or with immunotherapies that activate the patient's immune system to attack the cancer. The ultimate goal of these combination strategies is to achieve a more durable response and prevent the cancer from evading the effects of the targeted therapy.

Preclinical Evaluation and Research Models of Protein Kinase Inhibitors

In Vitro Biochemical and Biophysical Characterization

In vitro assays are fundamental to the initial characterization of a protein kinase inhibitor's interaction with its purified target kinase. These cell-free systems allow for a direct and quantitative assessment of the inhibitor's biochemical and biophysical properties, independent of cellular complexities such as membrane permeability and off-target effects.

Enzymatic activity assays are the cornerstone of preclinical kinase inhibitor evaluation, providing quantitative measures of a compound's potency. nih.gov The primary goal of these assays is to determine the concentration of an inhibitor required to reduce the kinase's enzymatic activity by half, a value known as the half-maximal inhibitory concentration (IC50). reactionbiology.comedx.org The IC50 value is a crucial parameter for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies during lead optimization. reactionbiology.com

These assays typically measure the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to a substrate, which can be a protein or a peptide. nih.gov A variety of detection methods are available, including radiometric assays that use radiolabeled ATP, and non-radiometric methods such as fluorescence-based assays, luminescence-based assays, and enzyme-linked immunosorbent assays (ELISA). reactionbiology.commdpi.com

While the IC50 value is widely used, it is dependent on the specific experimental conditions, particularly the concentration of ATP. nih.gov A more intrinsic measure of an inhibitor's potency is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. edx.org The Ki value is independent of the ATP concentration and can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the kinase for ATP is known. mdpi.comnih.gov The determination of Ki provides a more standardized measure for comparing inhibitor affinities across different studies and for different kinases. edx.org For example, the cyclin-dependent kinase-specific inhibitor flavopiridol (B1662207) was shown to have an IC50 of 33 nM and a Ki of 11 nM for the Eimeria tenella cyclin-dependent kinase-related kinase 2 (EtCRK2). nih.gov Similarly, the orally available small molecule inhibitor CX-4945 was identified as an ATP-competitive inhibitor of the CK2 holoenzyme with a Ki of 0.38 nM. researchgate.netnih.gov

Inhibitory Potency of Selected Protein Kinase Inhibitors
InhibitorTarget KinaseIC50 (nM)Ki (nM)
FlavopiridolEtCRK23311
CX-4945CK2Not Reported0.38
PF-670462GST-CK1δ14.8Not Reported
Liu-20GST-CK1δ10.3Not Reported
PF-48005676xHis-CK1ε141.2Not Reported

Beyond simple affinity, the kinetics of the interaction between an inhibitor and its target kinase are increasingly recognized as critical determinants of a drug's efficacy. Binding kinetics describe the rates at which an inhibitor associates with (the on-rate, k-on) and dissociates from (the off-rate, k-off) its target. nih.gov The reciprocal of the off-rate (1/k-off) defines the drug-target residence time, which is the duration that an individual inhibitor molecule remains bound to the kinase. nih.govnews-medical.net

A longer residence time can lead to a more sustained pharmacodynamic effect, even after the systemic concentration of the drug has decreased. news-medical.netcellinib.com This is because the inhibitor remains engaged with its target for an extended period, prolonging the inhibition of the signaling pathway. cellinib.com For instance, a study of inhibitors targeting the KIT kinase revealed that clinically successful drugs tended to have a longer residence time, with a median of 100 minutes, compared to preclinical compounds with a median of 8 minutes. enzymlogic.com This suggests that optimizing for a long residence time during drug discovery can be a valuable strategy for improving clinical efficacy. enzymlogic.com

Several biophysical techniques are employed to measure binding kinetics and residence time, including surface plasmon resonance (SPR) and bioluminescence resonance energy transfer (BRET). reactionbiology.com These methods allow for the real-time monitoring of the association and dissociation of the inhibitor-kinase complex, providing valuable insights into the dynamic nature of the interaction. reactionbiology.com The binding of the RIP1 kinase inhibitor GSK2982772, for example, was characterized by a residence time of 162 minutes. nih.gov

Binding Kinetics of Selected Protein Kinase Inhibitors
InhibitorTarget KinaseResidence Time (minutes)
Marketed KIT Inhibitors (Median)KIT100
Developmental KIT Compounds (Median)KIT8
GSK2982772RIP1162
Compound 22RIP1300

Protein kinases are dynamic molecules that exist in an equilibrium of different conformational states, primarily an active and an inactive conformation. europeanpharmaceuticalreview.combohrium.com The binding of an inhibitor can stabilize a specific conformation, thereby shifting the equilibrium and modulating the kinase's activity. acs.org Understanding how an inhibitor affects the conformational stability of its target kinase can provide insights into its mechanism of action and selectivity. europeanpharmaceuticalreview.com

Ligand-induced stabilization can be assessed using techniques such as differential scanning fluorimetry (DSF), also known as thermal shift assays, and cellular thermal shift assays (CETSA). researchgate.net These methods measure the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in the Tm indicates that the ligand has stabilized the protein, making it more resistant to heat-induced unfolding. researchgate.net This stabilization is a direct consequence of the binding event. researchgate.net

The ability of an inhibitor to selectively stabilize the inactive conformation of a kinase is a particularly attractive strategy for achieving high selectivity. cambridge.org This is because the inactive conformations of different kinases are often more structurally diverse than their highly conserved active conformations. europeanpharmaceuticalreview.com For example, the approved drugs imatinib (B729), lapatinib, and sorafenib (B1663141) are known to bind to the inactive conformations of their respective kinase targets. cambridge.org In contrast, inhibitors like dasatinib (B193332), gefitinib, and erlotinib (B232) bind to the active conformation. acs.orgcambridge.org

In Vivo Preclinical Models for Efficacy and Pharmacodynamic Research

To evaluate the therapeutic potential of protein kinase inhibitors in a complex biological system, researchers rely on various in vivo preclinical models. These models are indispensable for assessing anti-tumor efficacy, studying pharmacokinetic and pharmacodynamic relationships, and identifying biomarkers of response and resistance. nih.govaacrjournals.org

The most conventional in vivo models are cell line-derived xenografts (CDX), where human cancer cell lines are subcutaneously or orthotopically implanted into immunodeficient mice. reactionbiology.com These models are widely used due to their relative simplicity and reproducibility. For example, the efficacy of the p38α-selective MAPK inhibitor SCIO-469 was evaluated in a mouse xenograft model using human RPMI-8226 myeloma cells, demonstrating a dose-dependent reduction in tumor growth. iiarjournals.org Similarly, the anti-tumor effect of the RSK inhibitor PMD-026 was tested in a xenograft model established with 22Rv1 prostate cancer cells. researchgate.net While valuable, a key limitation of CDX models is that long-term culturing of cell lines can lead to genetic and phenotypic divergence from the original patient tumors. nih.gov

Patient-derived xenograft (PDX) models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. criver.comresearchgate.net A major advantage of PDX models is their ability to retain the principal histological features, genomic complexity, and cellular heterogeneity of the original human tumor, often maintaining these characteristics across multiple passages. nih.govnih.gov This high fidelity makes PDX models a more predictive platform for evaluating therapeutic efficacy and studying drug resistance. nih.gov

Studies using NSCLC PDX models have shown their utility in evaluating targeted therapies. For instance, two PDX models with epidermal growth factor receptor (EGFR) mutations demonstrated sensitivity to the EGFR tyrosine kinase inhibitors Gefitinib and Osimertinib. nih.gov In another study, a PDX model of lung adenocarcinoma harboring an EML4-ALK fusion showed a robust response to the ALK inhibitor Crizotinib. biorxiv.org The ability of PDX collections to represent a diverse patient population allows for "phase II-like" preclinical trials, helping to identify patient subgroups most likely to respond to a given kinase inhibitor. researchgate.net

Cancer TypeModel FeatureKinase Inhibitor TestedKey Finding
Non-Small Cell Lung Cancer (NSCLC)EGFR mutation (L858R or exon 19 del)Gefitinib, OsimertinibModels showed sensitivity to EGFR-TKIs, recapitulating clinical expectations. nih.gov
Non-Small Cell Lung Cancer (NSCLC)EML4-ALK fusionCrizotinibModel showed a complete response, consistent with ALK-driven tumors. biorxiv.org
Non-Small Cell Lung Cancer (NSCLC)EGFR T790M resistance mutationErlotinib, AfatinibModel showed resistance to first-generation inhibitors but marginal activity from Afatinib. biorxiv.org
Small Cell Lung Cancer (SCLC)Platinum-sensitive and resistant tumorsOnvansertib (PLK1 inhibitor)Established the anti-tumor efficacy of PLK1 inhibition in SCLC PDX models. mdpi.com

Genetically engineered mouse models (GEMMs) are created by introducing specific genetic alterations into the mouse germline, which causes the spontaneous development of tumors in their natural tissue microenvironment. nih.govmuriphys.com Unlike xenograft models, GEMMs develop tumors de novo within an intact and competent immune system, allowing for the study of interactions between the tumor, its microenvironment, and the host immune response. nih.gov

GEMMs have been instrumental in validating kinase drug targets and dissecting mechanisms of action and resistance. nih.gov For example, a GEMM of NSCLC driven by a Kras mutation was used to demonstrate that combined inhibition of the PI3K/mTOR and MEK pathways was effective, whereas neither agent alone was sufficient. aacrjournals.orgnih.gov In models of EGFR-mutant lung cancer, treatment with the tyrosine kinase inhibitor Erlotinib led to the emergence of drug-resistant tumors that harbored the same molecular changes, such as the T790M mutation, that confer resistance in human patients. aacrjournals.org This highlights the power of GEMMs to faithfully model the dynamic evolution of tumors under therapeutic pressure. aacrjournals.org

Pharmacodynamic (PD) biomarkers are crucial tools in preclinical and clinical drug development that provide evidence of a drug's biological activity by measuring its interaction with the intended target. nih.gov For protein kinase inhibitors, the most direct PD biomarkers often involve measuring the phosphorylation state of the target kinase itself (autophosphorylation) or its direct downstream substrates. nih.govnih.gov

Preclinical in vivo models are the primary setting for the identification and validation of these biomarkers. For example, in xenograft models treated with the MEK1/2 inhibitor RO5068760, inhibition of the kinase was measured by the levels of phosphorylated ERK (p-ERK), a downstream substrate. nih.gov This allowed researchers to establish a clear relationship between the drug's concentration in the plasma and the degree of target inhibition in the tumor. nih.gov Similarly, for the cMet kinase inhibitor PF02341066, the inhibition of cMet phosphorylation in tumor tissue was used as a key biomarker to link drug exposure with anti-tumor activity. nih.gov Studies showed that near-complete inhibition (>90%) of cMet phosphorylation was required to achieve significant tumor growth inhibition. nih.gov Another well-validated example is the measurement of histone H3 phosphorylation to monitor the activity of Aurora-B kinase inhibitors in preclinical models, a biomarker that has been successfully translated into clinical trials. nih.govresearchgate.net

Kinase TargetInhibitor ExamplePharmacodynamic BiomarkerModel System
MEK1/2RO5068760Phosphorylated ERK (p-ERK)Melanoma & Colorectal Cancer Xenografts
c-MetPF02341066 (Crizotinib)Phosphorylated c-MetGastric Carcinoma & Glioblastoma Xenografts
Aurora-BAZD1152Phosphorylated Histone H3 (Ser10)Various Preclinical Models
PDK1PDK1 InhibitorsPhosphorylated PDK1 (p-Ser410, p-Thr513)Cell-based assays
PI3KTaselisibPhosphorylated AKT, PRAS40Breast Cancer Cell Lines & Xenografts

Development of Predictive Models for Kinase Inhibitor Activity

With the vast amount of data generated from kinase inhibitor screening and preclinical studies, computational and machine learning approaches are increasingly being used to develop models that can predict inhibitor activity. nih.govresearchgate.net These models aim to accelerate the drug discovery process by identifying promising compounds and predicting their behavior before extensive laboratory testing. proquest.comresearchgate.net

Machine learning algorithms, such as Random Forest and Support Vector Machines (SVM), can be trained on large datasets of known kinase inhibitors and their associated bioactivity data. nih.govproquest.com The inhibitors are represented numerically by various molecular descriptors or fingerprints, which capture their structural and chemical properties. nih.govresearchgate.net These trained models can then be used to classify new compounds based on their likely binding modes or to predict their activity against specific kinases. nih.gov Studies have shown that such models can differentiate between various inhibitor binding modes with high accuracy. nih.govresearchgate.net

Other computational approaches use the three-dimensional structural information of kinase-inhibitor complexes to predict an inhibitor's selectivity profile across the entire human kinome. nih.gov One such method, the "binding site signature" approach, demonstrated an average prediction accuracy of approximately 90% when compared to experimental data for a set of 15 therapeutic kinase inhibitors against ~280 kinase targets. nih.gov These predictive models not only help in optimizing the selectivity of new drug candidates but also offer a powerful tool for repurposing existing drugs by identifying potential new kinase targets. nih.gov

In Vitro-In Vivo Correlation (IVIVC) for Preclinical Pharmacodynamics

An essential step in the preclinical development of protein kinase inhibitors is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC). This process seeks to create a predictive mathematical model that links an in vitro property of the drug, such as its potency in enzymatic or cell-based assays, with a relevant in vivo response, like tumor growth inhibition or modulation of a specific biomarker. upenn.edu A strong IVIVC is invaluable for optimizing formulations, guiding dose selection for in vivo studies, and providing a rationale for the anticipated therapeutic window in clinical trials. embopress.orgnih.gov

The foundation of a preclinical IVIVC for protein kinase inhibitors lies in comprehensive in vitro characterization. This typically begins with biochemical assays to determine the inhibitor's potency against its target kinase, often expressed as the half-maximal inhibitory concentration (IC50). nih.govwiley-vch.de However, translating this biochemical potency into a cellular context is crucial, as many compounds that are potent in enzymatic assays fail to show efficacy in intact cells. reactionbiology.com Therefore, a battery of cell-based assays is employed to assess a compound's functional inhibition within a more physiologically relevant environment. These assays can measure the impact on cellular processes like proliferation and survival or quantify the inhibition of the target kinase's activity by measuring the phosphorylation status of its downstream substrates. reactionbiology.com

For instance, a study investigating the cyclin-dependent kinase (CDK) inhibitors Olomoucine, Bohemine, and CYC202 (R-roscovitine) established a clear correlation between their in vitro antitumor potency and their in vivo activity. nih.gov The in vitro efficacy, measured by IC50 values in a human tumor cell line panel, directly corresponded to their ability to inhibit Retinoblastoma (RB) protein phosphorylation, a key downstream marker of CDK activity. This in vitro effect was then correlated with in vivo pharmacodynamic marker modulation and tumor growth inhibition in a human colon carcinoma xenograft model. nih.gov Specifically, CYC202, which had the lowest IC50 in vitro, also demonstrated the most significant tumor uptake and efficacy in vivo. nih.gov

Similarly, the preclinical evaluation of RO5068760, a non-ATP-competitive MEK1/2 inhibitor, demonstrated a strong IVIVC. nih.gov The in vitro IC90 values for cellular growth inhibition in B-RafV600E and K-Ras mutant tumor cell lines were found to be remarkably similar to the average plasma concentrations required to achieve significant tumor growth inhibition in corresponding xenograft models. nih.gov The primary pharmacodynamic marker, the inhibition of ERK phosphorylation (p-ERK), was assessed both in vitro and in vivo, establishing a direct link between drug exposure, target inhibition, and therapeutic effect. nih.gov

The table below summarizes key data from preclinical IVIVC studies of selected protein kinase inhibitors.

Compound NameIn Vitro Assay/MetricIn Vivo ModelCorrelated In Vivo Pharmacodynamic Marker/Outcome
CYC202 (R-roscovitine) Sulforhodamine B assay (IC50: 15 µM in HCT116 cells)HCT116 human colon carcinoma xenograftInhibition of RB phosphorylation; Tumor growth inhibition
Bohemine Sulforhodamine B assay (IC50: 27 µM in HCT116 cells)HCT116 human colon carcinoma xenograftInhibition of RB phosphorylation
Olomoucine Sulforhodamine B assay (IC50: 56 µM in HCT116 cells)HCT116 human colon carcinoma xenograftInhibition of RB phosphorylation
RO5068760 Cellular growth inhibition (IC90: 0.64 µM in B-RafV600E mutant cells)B-RafV600E mutant tumor xenograftInhibition of ERK phosphorylation (p-ERK); Tumor growth inhibition (≥90%)

Systems Biology Approaches to Model Pathway Perturbation

Protein kinases function within complex and interconnected signaling networks, not as isolated linear pathways. researchgate.net Consequently, inhibiting a single kinase can lead to a cascade of effects, including the activation of compensatory or feedback pathways, which can ultimately lead to drug resistance. acs.org Systems biology provides a powerful framework to understand these complex network-level responses to kinase inhibitors by integrating diverse, large-scale datasets to construct predictive computational models. pnas.orgmdpi.com This holistic approach aims to elucidate how a drug's perturbation of its intended target propagates throughout the cellular signaling network. nih.gov

A cornerstone of systems biology in this context is the use of "omics" technologies, particularly phosphoproteomics, which provides a global snapshot of kinase activity by quantifying thousands of phosphorylation events across the proteome. nih.govacs.org By comparing the phosphoproteome of cells before and after treatment with a kinase inhibitor, researchers can identify not only the direct substrates of the targeted kinase but also the downstream consequences and off-target effects. embopress.orgacs.org Integrating phosphoproteomics with transcriptomics and proteomics allows for a multi-layered understanding of the cellular response, linking signaling changes to alterations in gene and protein expression. nih.govnih.gov

For example, systems modeling of the MAPK pathway has revealed that inhibition of MEK or ERK can lead to the reprogramming of receptor tyrosine kinases (RTKs). nih.govmit.edu Studies using MEK inhibitors like Selumetinib and Binimetinib in triple-negative breast cancer cells showed that while the intended pathway was inhibited, the levels of Axl and Her2 RTKs increased through enhanced synthesis, representing a potential mechanism of resistance. nih.gov This type of analysis, which uncovers divergent and compound-specific rewiring of signaling networks, is critical for anticipating resistance and designing effective combination therapies. nih.govmit.edu

Computational modeling is another key component of the systems biology toolkit. Physics-based and data-driven models can be used to predict how mutations in a kinase's structure might affect inhibitor binding and lead to resistance. nih.govacs.org Such models have been successfully applied to the Abl kinase, accurately predicting which mutations would cause resistance to various tyrosine kinase inhibitors, including Imatinib. nih.govacs.org Furthermore, systems-based modeling approaches like kinome regularization (KiR) can analyze the kinase expression profile of cancer cells to predict which multi-targeted kinase inhibitors would be most effective. This approach led to the identification of PP121 and SC-1 as potent inhibitors of castration-resistant prostate cancer growth in vitro and in vivo. pnas.org

The table below lists protein kinase inhibitors that have been studied using systems biology approaches to model their effects on pathway perturbation.

Compound NameSystems Biology ApproachKey Findings/Modeled Outcome
Imatinib Physics-based and data-driven computational modelingPredicted changes in binding affinity and resistance caused by Abl kinase mutations.
Selumetinib Kinetic modeling integrating phosphoproteomicsIdentified reprogramming of Axl and Her2 receptor tyrosine kinases following MEK inhibition.
Binimetinib Kinetic modeling integrating phosphoproteomicsRevealed rewiring of RTK signaling pathways as a response to MEK inhibition.
PP121 Kinome Regularization (KiR) modelingPredicted as an effective multi-targeted inhibitor for castration-resistant prostate cancer.
SC-1 Kinome Regularization (KiR) modelingIdentified as a potent inhibitor of CRPC growth based on kinome expression data.
Dasatinib Large-scale phosphoproteomicsGlobal view of on- and off-target effects, including downstream signaling pathways.
Lapatinib Large-scale phosphoproteomicsComprehensive analysis of phosphoproteome regulation to understand cellular sensitivity.
Crizotinib Large-scale phosphoproteomicsIdentification of pharmacodynamic read-outs and elucidation of mode of action.

Emerging Concepts and Future Directions in Protein Kinase Inhibitor Research

Discovery of Novel Binding Sites and Inhibition Paradigms

The traditional approach to kinase inhibition has predominantly focused on the highly conserved ATP-binding site. However, the high degree of similarity in this region across the kinome often leads to challenges in achieving selectivity, resulting in off-target effects. drugtargetreview.comnih.gov To address this, significant research efforts are now directed towards the discovery and exploitation of novel binding sites and inhibition paradigms.

A key area of advancement is the development of allosteric inhibitors . Unlike traditional inhibitors that compete with ATP, allosteric inhibitors bind to distinct sites on the kinase, inducing conformational changes that modulate its activity. chemdiv.com This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved than the ATP-binding pocket. chemdiv.com Allosteric inhibitors are categorized based on their binding location and mechanism of action. Type III inhibitors bind to a pocket adjacent to the ATP site, while Type IV inhibitors bind to more remote locations. acs.orgnih.gov There are also bivalent inhibitors that can occupy both the ATP site and an adjacent allosteric pocket. acs.org The exploration of allosteric mechanisms is a promising avenue for developing more specific and potentially less toxic therapeutic agents, and for overcoming drug resistance. chemdiv.com

Another significant paradigm is the use of covalent inhibitors . These compounds form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within the kinase. rsc.orgnih.gov This irreversible binding can lead to a more durable and potent inhibition of the target kinase. rsc.orgnih.gov Initially, acrylamide (B121943) groups were the most common electrophiles used in covalent inhibitor design. rsc.org However, research is expanding to include a variety of other "warheads" that can react with different nucleophilic amino acids, offering new opportunities for targeting specific kinases. rsc.orgnih.govacs.org Reversible covalent inhibitors are also being developed, which offer the selectivity of covalent inhibitors while mitigating potential risks associated with permanent protein modification. researchgate.net

Furthermore, researchers are investigating substrate-competitive inhibitors (SCIs) . These molecules are designed to mimic the kinase's natural substrate and bind to the substrate-binding site. mdpi.com This approach is considered to have high potential for selectivity, as the substrate-binding site is typically more diverse than the ATP-binding pocket. mdpi.com The design of SCIs has been challenging due to the less-defined nature of this site, but recent advances in structural modeling are enabling the rational design of these novel inhibitors. mdpi.com

Development of Advanced Methodologies for Kinase Research

Progress in our understanding of kinase biology and the development of novel inhibitors is intrinsically linked to the advancement of research methodologies. Cutting-edge techniques are providing unprecedented insights into kinase function, inhibitor interactions, and cellular responses.

Chemoproteomics for Comprehensive Target Profiling

Chemoproteomics has emerged as a powerful tool for the global and unbiased analysis of protein kinase inhibitor interactions within the complex cellular environment. nih.gov This approach utilizes chemical probes, often based on known inhibitors, to capture and identify kinase targets directly from cell lysates or even in living cells. acs.orgrsc.org

One prominent chemoproteomic technique is Kinobeads , which involves the use of immobilized kinase inhibitors on a solid support to affinity-purify kinases from a cell lysate. tum.de This allows for the comprehensive profiling of the kinases that an inhibitor binds to, providing a detailed selectivity profile. tum.de Quantitative mass spectrometry is then used to determine the binding affinities of the inhibitor for its various targets. nih.gov

Activity-based protein profiling (ABPP) is another key chemoproteomic strategy. ABPP utilizes probes that covalently modify the active sites of enzymes, providing a direct measure of their catalytic activity. nih.gov This method can be used to assess the potency and selectivity of kinase inhibitors in a competitive manner within the native cellular context. nih.gov These chemoproteomic approaches are invaluable for understanding the on-target and off-target effects of kinase inhibitors, which is crucial for predicting their efficacy and potential side effects. nih.gov

Advanced Imaging Techniques for In Situ Target Engagement

Visualizing the interaction between a kinase inhibitor and its target in a living cell provides critical information about drug distribution, target binding, and cellular response. Advanced imaging techniques are enabling researchers to study these processes with high spatial and temporal resolution. ohsu.edunih.gov

One such technique is intracellular paired agent imaging (iPAI) , which uses fluorescently labeled versions of a targeted drug and an untargeted control molecule. nih.govnih.gov By comparing the distribution of the two agents, researchers can quantify the specific binding of the drug to its intracellular target. nih.govnih.gov

Another powerful approach is bioluminescence resonance energy transfer (BRET) . The NanoBRET™ Target Engagement Intracellular Kinase Assay, for instance, allows for the real-time measurement of drug binding to a specific kinase in living cells. labmanager.compromegaconnections.com This technology utilizes a kinase fused to a luciferase enzyme and a fluorescently labeled tracer that binds to the kinase. When an unlabeled inhibitor displaces the tracer, the BRET signal is reduced, providing a quantitative measure of target engagement. promegaconnections.com These imaging technologies are crucial for validating that a drug is reaching and binding to its intended target within the complex cellular milieu. ohsu.edunih.gov

Targeting Undruggable Kinases and Challenging Kinase Families

A significant portion of the human kinome remains underexplored, and many kinases have been deemed "undruggable" due to their challenging structural features or lack of well-defined binding pockets. nih.govphyusionbio.com However, recent advances are beginning to open up new avenues for targeting these previously intractable proteins.

Oncogenes such as KRAS and MYC, which are not kinases themselves but are central nodes in kinase signaling pathways, have long been considered undruggable. nih.gov However, innovative strategies are emerging to indirectly target their function. For KRAS, inhibitors have been developed that specifically target a particular mutant form (G12C). acs.org For MYC, approaches include targeting its interaction with other proteins or using technologies like PROTACs (PROteolysis TArgeting Chimeras) to induce its degradation. nih.govbohrium.com

The development of protein degraders represents a paradigm shift in targeting challenging proteins. icr.ac.uk Unlike inhibitors that simply block a protein's function, degraders actively trigger their destruction by the cell's own protein disposal machinery. nih.govicr.ac.uk This approach has the potential to be more effective and less prone to resistance than traditional inhibition. icr.ac.uk

Furthermore, the development of covalent inhibitors and the exploration of allosteric sites are providing new opportunities to target kinases that have been difficult to inhibit with traditional ATP-competitive molecules. drugtargetreview.comphyusionbio.com These emerging strategies hold great promise for expanding the druggable kinome and developing therapies for cancers and other diseases driven by these challenging targets.

Leveraging Artificial Intelligence and Machine Learning in Inhibitor Design

The vast and complex datasets generated in kinase inhibitor research are increasingly being harnessed by artificial intelligence (AI) and machine learning (ML) to accelerate and improve the drug discovery process. nih.govrsc.org These computational tools are being applied across the entire pipeline, from target identification to clinical trial design. nih.govrsc.org

AI and ML algorithms can be trained on large datasets of known kinase inhibitors and their biological activities to predict the potency and selectivity of new compounds. nih.govnih.gov This allows for the rapid virtual screening of massive chemical libraries to identify promising starting points for drug development. nih.gov Quantitative structure-activity relationship (QSAR) models, a type of machine learning, can relate the chemical structures of compounds to their biological activities, aiding in the design of more effective inhibitors. nih.govcas.org

Generative models, a more advanced form of AI, can even design entirely new molecules with desired properties, such as high affinity for a specific kinase and low off-target activity. nih.gov AI is also being used to predict which patients are most likely to respond to a particular kinase inhibitor and to design more efficient clinical trials. nih.govrsc.org The integration of AI and ML with traditional medicinal chemistry holds immense promise for accelerating the discovery and development of the next generation of precision kinase-targeted therapies. nih.govrsc.orgspringernature.com

Q & A

Basic Research Questions

Q. How should I design a research question to investigate the efficacy of a protein kinase inhibitor in a specific cellular pathway?

  • Methodological Guidance : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure your question. For example:

  • P : Cancer cell line with hyperactivated MAPK pathway
  • I : PD 098059 (MEK inhibitor)
  • C : Untreated cells or cells treated with a different inhibitor (e.g., JNK inhibitor)
  • O : Quantify phosphorylation levels of ERK via Western blot .
    • Include FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. For instance, ensure the inhibitor’s selectivity is well-documented to avoid off-target effects .

Q. What criteria should guide the selection of a this compound for in vitro studies?

  • Prioritize inhibitors with validated selectivity profiles (e.g., IC50 values against non-target kinases) and cell permeability . Cross-reference biochemical assay data from databases like ProteomicsDB to confirm potency and selectivity .
  • Consider expression systems : For recombinant kinase studies, use insect or HEK293 cells for post-translational modifications critical for kinase activity .

Q. How can I optimize experimental conditions for assessing inhibitor efficacy in cell-based assays?

  • Perform dose-response curves with at least 6 concentrations to determine IC50 values. Use negative controls (e.g., DMSO-only treatment) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis if studying pro-survival kinases) .
  • Account for kinase activation states : Pre-treat cells with pathway agonists (e.g., PMA for PKC activation) to mimic physiological conditions .

Advanced Research Questions

Q. How do I resolve contradictions in data when a kinase inhibitor shows divergent effects across studies?

  • Step 1 : Compare experimental contexts , such as cell type (e.g., HL-60 vs. HEK293), pathway crosstalk (e.g., PI3K-MAPK interactions), or inhibitor concentration (e.g., 10 μM PD 098059 blocks MEK but not Raf ).
  • Step 2 : Use phosphoproteomics to map global kinase activity changes and identify compensatory pathways .
  • Step 3 : Validate findings with genetic knockdown (e.g., siRNA targeting the kinase of interest) to distinguish direct vs. indirect effects .

Q. What advanced computational tools can predict this compound binding modes and off-target risks?

  • Structural analysis : Use GeoMine to mine protein-ligand complexes and identify conserved binding motifs (e.g., ATP-binding pocket variations in kinases) .
  • Machine learning : Apply transformer-based models to predict inhibitor binding affinities or off-target interactions using kinase sequence and structural data .
  • Molecular docking : Perform simulations with tools like AutoDock to assess binding poses in silico, prioritizing compounds with high docking scores and low clash energies .

Q. How can multi-omics data be integrated to study the downstream effects of kinase inhibition?

  • Proteomics : Quantify phosphorylation changes via mass spectrometry to identify substrate-level effects (e.g., reduced ERK phosphorylation post-MEK inhibition) .
  • Transcriptomics : Pair RNA-seq data with kinase activity profiles to link signaling modulation to gene expression changes (e.g., downregulation of cell cycle genes) .
  • Validation : Use kinase activity assays (e.g., radioactive ATP incorporation) to confirm functional impacts of observed omics-level changes .

Methodological Challenges

Q. What strategies ensure reproducibility when working with kinase inhibitors in long-term studies?

  • Batch consistency : Source inhibitors from suppliers providing HPLC purity certificates (>98%) and stability data (e.g., degradation under freeze-thaw cycles) .
  • Documentation : Maintain detailed lab notebooks with inhibitor lot numbers, storage conditions (-80°C for lyophilized inhibitors), and reconstitution protocols .

Q. How can I address low inhibitor specificity in complex biological systems?

  • Combination studies : Co-administer inhibitors targeting parallel pathways (e.g., MEK + PI3K inhibitors) to isolate primary effects .
  • Biochemical assays : Use kinase profiling panels (e.g., 246-kinase counter-screens) to quantify off-target activity at physiologically relevant concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.